molecular formula C12H11F2NO3 B1388880 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1098340-14-7

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1388880
CAS No.: 1098340-14-7
M. Wt: 255.22 g/mol
InChI Key: AQJCRGUHSRBSGR-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11F2NO3 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c13-9-1-7(2-10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJCRGUHSRBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166996
Record name 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
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Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098340-14-7
Record name 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid , a critical intermediate in medicinal chemistry.

A Versatile Fluorinated Scaffold for Drug Discovery

Executive Summary

This compound (CAS: 1098340-14-7) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1] Characterized by a pyrrolidin-2-one (lactam) core , a carboxylic acid functional handle , and a metabolically stable 3,5-difluorobenzyl group , this compound serves as a strategic scaffold for generating diverse libraries of bioactive molecules, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Its value lies in the "Fluorine Effect" : the 3,5-difluoro substitution pattern enhances lipophilicity and metabolic resistance without significantly altering steric bulk, making it an ideal pharmacophore for optimizing drug-target interactions.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Common Name This compound
CAS Registry Number 1098340-14-7
Molecular Formula C₁₂H₁₁F₂NO₃
Molecular Weight 255.22 g/mol
SMILES OC(=O)C1CN(CC2=CC(F)=CC(F)=C2)C(=O)C1
Physicochemical Profile

The following properties dictate the compound's behavior in synthetic workflows and biological systems.

ParameterValue (Approx./Predicted)Significance
Physical State Solid (Crystalline powder)Stable for storage; easy to weigh/handle.
LogP (Octanol/Water) 0.7 – 1.2Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) ~4.2 – 4.5 (COOH)Typical for carboxylic acids; exists as carboxylate at physiological pH.
H-Bond Donors 1 (COOH)Critical for receptor binding or further derivatization.
H-Bond Acceptors 5 (C=O, F, N)Facilitates interactions with enzyme active sites.
Rotatable Bonds 3Limited flexibility aids in "locking" bioactive conformations.

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound relies on the aza-Michael addition/cyclization sequence. This route is preferred for its atom economy and the use of readily available starting materials: Itaconic acid and 3,5-Difluorobenzylamine .

Reaction Mechanism

The synthesis proceeds via the thermal reaction of itaconic acid with the primary amine. The amine attacks the less hindered double bond of itaconic acid (Michael addition) followed by intramolecular amidation (cyclization) to form the lactam ring.

Synthesispathway Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate (N-Alkyl Succinic Acid Deriv.) Itaconic->Intermediate Aza-Michael Addition (Reflux/Water) Amine 3,5-Difluorobenzylamine (C7H7F2N) Amine->Intermediate Product 1-(3,5-Difluorobenzyl)- 5-oxopyrrolidine-3-COOH Intermediate->Product Cyclization (-H2O) (Thermal/Acid Cat.)

Figure 1: Synthetic pathway via condensation of itaconic acid and 3,5-difluorobenzylamine.

Standard Experimental Protocol

Objective: Synthesis of this compound.

  • Reagents:

    • Itaconic acid (1.0 equiv)

    • 3,5-Difluorobenzylamine (1.0 equiv)

    • Solvent: Water (green chemistry approach) or Toluene (for azeotropic water removal).

  • Procedure:

    • Step 1: Dissolve itaconic acid in water.

    • Step 2: Add 3,5-difluorobenzylamine dropwise to the solution while stirring.

    • Step 3: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The reaction initially forms an acyclic intermediate which then dehydrates to close the pyrrolidone ring.

    • Step 4 (Workup): Cool the reaction mixture. Acidify with dilute HCl (to pH ~2) to precipitate the carboxylic acid product.

    • Step 5 (Purification): Filter the precipitate.[2] Recrystallize from ethanol or an ethyl acetate/hexane mixture to obtain the pure product.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic ABX pattern of the pyrrolidone ring protons (approx. 2.5–3.9 ppm) and the benzylic methylene singlet (approx. 4.4 ppm). The carboxylic acid proton appears as a broad singlet >12 ppm.[3]

Structural Analysis & Pharmacophore Utility

The "Fluorine Effect"

The 3,5-difluorobenzyl moiety is not merely a structural filler; it is a functional pharmacophore element.

  • Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation (e.g., by Cytochrome P450) at the most reactive sites of the phenyl ring, significantly extending the half-life of the molecule in vivo.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially enhancing

    
    -
    
    
    
    stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in target proteins.
The Pyrrolidone Scaffold

The 5-oxopyrrolidine (gamma-lactam) ring provides a rigid template that orients the carboxylic acid and the benzyl group in a specific vector.

  • Conformational Constraint: Unlike linear amino acids, the lactam ring restricts rotation, reducing the entropic penalty upon binding to a receptor.

  • Hydrogen Bonding: The lactam carbonyl (C=O) acts as a strong hydrogen bond acceptor, while the carboxylic acid can serve as both a donor and acceptor.

Applications in Drug Discovery[8][9]

This compound is rarely the final drug; rather, it is a high-value Intermediate .

Library Generation (Antimicrobial & Anticancer)

Researchers utilize the carboxylic acid group to generate diverse libraries via amidation or esterification.

  • Hydrazide Derivatives: The acid is converted to a hydrazide, which is then condensed with aldehydes to form hydrazones .[4] These derivatives have demonstrated potent activity against MRSA (Staphylococcus aureus) and lung cancer cell lines (A549).[5]

  • Heterocycle Formation: The acid group can be cyclized to form oxadiazoles or triazoles, creating "linked" bi-heterocyclic systems common in kinase inhibitors.

Target Classes
  • Integrin Antagonists: N-substituted pyrrolidone carboxylates mimic the RGD (Arg-Gly-Asp) sequence, potentially inhibiting integrins involved in thrombosis or metastasis.

  • EP4 Receptor Antagonists: Similar lactam scaffolds are investigated for blocking the Prostaglandin E2 receptor (EP4), relevant in cancer immunotherapy and pain management.

Safety & Handling (MSDS Summary)

Hazard CategoryClassificationPrecaution
Acute Toxicity Warning (H302)Harmful if swallowed. Wash hands thoroughly after handling.
Skin/Eye Irritation Warning (H315, H319)Causes skin and serious eye irritation. Wear protective gloves and eye protection.
Respiratory Warning (H335)May cause respiratory irritation. Avoid breathing dust/fumes. Use in a fume hood.
Storage GeneralStore in a cool, dry place (2-8°C recommended for long term).[6] Keep container tightly closed.

References

  • LookChem. (n.d.). This compound Product Information & CAS 1098340-14-7.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analogous Structure Data). Retrieved from [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning field of novel therapeutics continually seeks scaffolds that offer both structural simplicity and diverse biological activity. The 5-oxopyrrolidine-3-carboxylic acid core has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide delves into the hypothesized mechanism of action of a specific analog, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, postulating its role as a modulator of the endocannabinoid system through the inhibition of monoacylglycerol lipase (MAGL). By synthesizing data from related compounds and the known pharmacology of MAGL inhibitors, we present a scientifically grounded framework for understanding the therapeutic potential of this molecule.

Introduction: The Promise of the Pyrrolidone Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals.[5][6][7] Its saturated counterpart, the pyrrolidone (or 2-pyrrolidinone) ring, is found in a variety of biologically active compounds, including nootropics like piracetam and anticonvulsants such as levetiracetam. The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers a versatile platform for chemical modification, allowing for the exploration of diverse biological targets.[8][9][10] The incorporation of a difluorobenzyl group at the N-1 position introduces specific steric and electronic properties that can significantly influence target binding and overall pharmacological profile.

A Plausible Target: Monoacylglycerol Lipase (MAGL)

While direct experimental evidence for the specific molecular target of this compound is not yet publicly available, a compelling hypothesis points towards the inhibition of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[11][12][13]

The Endocannabinoid System and the Role of 2-AG

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and appetite. 2-AG is one of the primary endogenous ligands for the cannabinoid receptors CB1 and CB2. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL effectively terminates its signaling.[11][12]

Therapeutic Implications of MAGL Inhibition

Inhibition of MAGL leads to an elevation of 2-AG levels, which in turn enhances the activation of cannabinoid receptors. This amplification of endocannabinoid signaling has been shown to produce a range of therapeutic effects, including:

  • Neuroprotection: MAGL inhibitors have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in ischemic stroke.[11][14][15][16]

  • Anti-inflammatory Effects: By reducing the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, MAGL inhibition can dampen inflammatory responses.[14][17]

  • Analgesia: Enhanced 2-AG signaling has been linked to pain relief in various models of chronic and neuropathic pain.

  • Anxiolytic Effects: Modulation of the endocannabinoid system through MAGL inhibition has shown promise in reducing anxiety-like behaviors.[17]

  • Anticancer Properties: MAGL is overexpressed in several aggressive cancers, and its inhibition can reduce tumor growth and metastasis.[17][18]

Given the established anti-inflammatory and potential anticancer activities of various 5-oxopyrrolidine-3-carboxylic acid derivatives, MAGL emerges as a highly plausible target for this compound.[1][3][19]

Proposed Mechanism of Action: A Step-by-Step Breakdown

We hypothesize that this compound acts as a competitive inhibitor of MAGL. The proposed mechanism can be visualized as a multi-step process:

  • Binding to the Active Site: The compound is predicted to bind to the active site of the MAGL enzyme. The difluorobenzyl moiety likely engages in hydrophobic and potentially halogen-bonding interactions within a corresponding pocket of the enzyme. The carboxylic acid and the lactam carbonyl of the pyrrolidone core could form hydrogen bonds with key amino acid residues in the active site.

  • Inhibition of 2-AG Hydrolysis: By occupying the active site, the compound prevents the natural substrate, 2-AG, from binding and being hydrolyzed.

  • Accumulation of 2-AG: The inhibition of MAGL leads to a localized increase in the concentration of 2-AG in the vicinity of cannabinoid receptors.

  • Enhanced Cannabinoid Receptor Activation: The elevated levels of 2-AG result in increased activation of CB1 and CB2 receptors.

  • Downstream Therapeutic Effects: The enhanced cannabinoid signaling triggers a cascade of intracellular events leading to the observed neuroprotective, anti-inflammatory, and potentially other therapeutic effects.

G cluster_0 Cellular Environment cluster_1 Receptor Signaling Compound 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid MAGL Monoacylglycerol Lipase (MAGL) Compound->MAGL Binds to Active Site TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Inhibits Hydrolysis of Elevated_TwoAG Elevated 2-AG Levels AA_Glycerol Arachidonic Acid + Glycerol TwoAG->AA_Glycerol Hydrolysis (Blocked) CB_Receptors Cannabinoid Receptors (CB1/CB2) Elevated_TwoAG->CB_Receptors Activates Therapeutic_Effects Therapeutic Effects (Neuroprotection, Anti-inflammation, etc.) CB_Receptors->Therapeutic_Effects Leads to

Figure 1. Proposed mechanism of action for this compound.

Experimental Validation: A Roadmap for Researchers

To validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for investigation.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of this compound against human MAGL.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAGL and a fluorogenic substrate, such as 7-Hydroxycoumarinyl arachidonate (7-HCA), are prepared in an appropriate assay buffer.[13]

  • Compound Dilution: A stock solution of the test compound is serially diluted to generate a range of concentrations.

  • Assay Protocol:

    • The test compound dilutions are pre-incubated with MAGL for a specified period.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, corresponding to the hydrolysis of the substrate, is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Table 1: Representative Data from a MAGL Inhibition Assay

Compound Concentration (nM)% Inhibition
112.5
1035.2
5048.9
10065.7
50088.1
100095.3
Cellular Target Engagement Assay

Objective: To confirm that the compound engages and inhibits MAGL in a cellular context.

Methodology:

  • Cell Culture: A cell line endogenously expressing MAGL (e.g., a neuroblastoma or microglial cell line) is cultured.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound for a defined period.

  • Cell Lysis and 2-AG Measurement: Cells are lysed, and the intracellular levels of 2-AG are quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: An increase in intracellular 2-AG levels in compound-treated cells compared to vehicle-treated controls would indicate target engagement.

Downstream Signaling Pathway Analysis

Objective: To assess the impact of the compound on downstream signaling pathways associated with cannabinoid receptor activation.

Methodology:

  • Cell Treatment: Cells expressing CB1 or CB2 receptors are treated with the test compound.

  • Western Blot Analysis: The phosphorylation status of key downstream signaling proteins, such as ERK1/2 and Akt, is assessed by Western blotting.

  • cAMP Assay: The effect of the compound on forskolin-stimulated cAMP accumulation is measured to determine its functional effect on G-protein coupled receptor signaling.

G start Start: Synthesize and Purify Compound in_vitro In Vitro MAGL Inhibition Assay (Determine IC50) start->in_vitro cellular Cellular Target Engagement (Measure 2-AG Levels) in_vitro->cellular If Potent (Low IC50) downstream Downstream Signaling Analysis (Western Blot, cAMP Assay) cellular->downstream If Target Engagement Confirmed in_vivo In Vivo Efficacy Studies (Animal Models of Disease) downstream->in_vivo If Downstream Effects Observed end End: Candidate for Further Development in_vivo->end If Efficacious and Safe

Figure 2. Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The exploration of this compound as a potential therapeutic agent is a promising endeavor rooted in the established biological activities of the 5-oxopyrrolidine-3-carboxylic acid scaffold. The hypothesis that this compound acts as a monoacylglycerol lipase inhibitor provides a strong, scientifically plausible framework for its mechanism of action. The proposed experimental workflow offers a clear path for researchers to validate this hypothesis and unlock the full therapeutic potential of this and related molecules. Further investigations into the structure-activity relationship (SAR) of this class of compounds could lead to the development of even more potent and selective MAGL inhibitors with broad therapeutic applications in neurology, oncology, and inflammatory diseases.

References

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PubMed Central.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI.
  • What are MAGL inhibitors and how do they work?. (2024).
  • This compound. (n.d.). LookChem.
  • Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. (n.d.). PubMed Central.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed.
  • Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke. (2018). PubMed.
  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. (2019). PubMed Central.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.
  • MAGL | Inhibitors. (n.d.). MedchemExpress.com.
  • Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke. (2018).
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegener
  • Pyrrolidine-based marketed drugs. (n.d.).
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022).
  • Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice. (n.d.). Research journals.

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An In-Depth Technical Guide to the Solubility Profile of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile for the novel compound 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Moving beyond a simple data sheet, this document elucidates the foundational principles of solubility, details robust experimental methodologies for its characterization, and offers field-proven insights into interpreting and improving the solubility of this promising molecule. The structure of this guide is designed to logically flow from theoretical considerations to practical applications, empowering researchers to make informed decisions throughout the drug development process.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Insufficient solubility can lead to poor absorption and erratic bioavailability, ultimately causing the failure of an otherwise potent compound. For this compound, a molecule with potential therapeutic applications, a thorough understanding of its solubility profile is paramount for successful formulation development and preclinical evaluation.

The pyrrolidone scaffold is a common motif in pharmaceuticals and is often associated with favorable properties, including the potential for enhanced aqueous solubility. However, the introduction of a lipophilic 3,5-difluorobenzyl group necessitates a detailed investigation into the compound's dissolution characteristics. This guide will provide the necessary framework for such an investigation.

Physicochemical Characteristics and Predicted Solubility Behavior

A preliminary in-silico assessment of this compound provides initial clues to its solubility behavior.

PropertyPredicted Value/InformationSource
Molecular FormulaC12H11F2NO3[1]
Molecular Weight255.22 g/mol [1]
XLogP30.7[1]
Hydrogen Bond Donors1 (from carboxylic acid)[1]
Hydrogen Bond Acceptors5 (from carbonyls, fluorine, and nitrogen)[1]
Estimated pKa Carboxylic Acid: ~3.5-4.5Based on typical carboxylic acid pKa and the electron-withdrawing effect of the difluorobenzyl group.[2][3][4]

The predicted XLogP3 of 0.7 suggests a moderate lipophilicity, which is often a good starting point for balancing solubility and permeability. The presence of both hydrogen bond donors and acceptors indicates that the molecule can interact favorably with water.

The most critical determinant of its aqueous solubility will be the ionization state of the carboxylic acid group. With an estimated pKa in the acidic range, the compound's solubility is expected to be significantly pH-dependent. At pH values above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form. Conversely, at pH values below the pKa, the compound will exist predominantly in its less soluble, neutral form. The fluorine atoms on the benzyl group, being highly electronegative, will likely have an acidifying effect, potentially lowering the pKa of the carboxylic acid compared to non-fluorinated analogs.[2][4]

Experimental Determination of the Solubility Profile

A comprehensive solubility profile requires both kinetic and thermodynamic measurements. These assays provide different but complementary information crucial for various stages of drug development.

Kinetic Solubility Assay: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically following the addition of a DMSO stock solution to an aqueous buffer.[5][6] This method is rapid and consumes minimal compound, making it ideal for screening large numbers of compounds in early discovery.[7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which precipitation is first observed indicates the kinetic solubility limit.[1]

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assay: The Gold Standard for Preformulation

Thermodynamic solubility, also known as equilibrium solubility, measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[8][9] This is the "true" solubility of the compound and is a critical parameter for formulation development. The shake-flask method is the most common technique for determining thermodynamic solubility.[3]

  • Compound Dispensing: Add an excess of solid this compound to a series of vials.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[10]

G cluster_setup Setup cluster_process Process cluster_analysis Analysis A Excess Solid Compound B Add Aqueous Buffer A->B C Equilibrate (24-48h agitation) B->C D Separate Phases (Centrifuge/Filter) C->D E Quantify Supernatant (HPLC/LC-MS) D->E F Thermodynamic Solubility E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

pH-Dependent Solubility Profile

Given the presence of the carboxylic acid moiety, determining the solubility of this compound across a physiologically relevant pH range is essential. This is typically achieved by performing the thermodynamic solubility assay using a series of buffers ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral and slightly alkaline (e.g., pH 6.8 and 7.4, simulating intestinal and blood pH, respectively).[11][12]

Hypothetical pH-Solubility Profile:

pHExpected SolubilityRationale
1.2LowThe compound is predominantly in its neutral, less soluble form.
4.5ModerateA significant portion of the compound will be ionized, increasing solubility.
6.8HighThe compound is almost entirely in its ionized, highly soluble carboxylate form.
7.4HighThe compound remains in its ionized, highly soluble carboxylate form.

Biopharmaceutical Classification System (BCS) Considerations

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4][13] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[14] Based on the predicted pH-dependent solubility, this compound is likely to be a BCS Class I (high solubility, high permeability) or Class II (low solubility, high permeability) compound, depending on its permeability characteristics. A definitive classification will require experimental permeability data.

Strategies for Solubility Enhancement

Should the intrinsic solubility of this compound prove to be a limiting factor, several formulation strategies can be employed to improve its dissolution and bioavailability.

  • pH Adjustment: For oral formulations, the use of buffering agents can create a microenvironment with a pH that favors the ionized, more soluble form of the drug.

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can dramatically increase its aqueous solubility.

  • Particle Size Reduction: Techniques such as micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution by preventing crystallization and improving wettability.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

Conclusion and Future Directions

The solubility profile of this compound is a critical determinant of its potential as a therapeutic agent. This guide has outlined a comprehensive strategy for its characterization, from initial in-silico predictions to detailed experimental protocols for kinetic and thermodynamic solubility determination. The anticipated pH-dependent solubility underscores the importance of evaluating this compound across a range of physiologically relevant conditions.

The experimental data generated from these studies will be instrumental in guiding formulation development, interpreting in-vitro and in-vivo study results, and ultimately, de-risking the progression of this compound through the drug development pipeline. Future work should focus on obtaining precise pKa and permeability data to solidify its BCS classification and inform the selection of the most appropriate solubility enhancement strategies if required.

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The Discovery and Development of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural rigidity, chirality, and diverse substitution possibilities make it an attractive framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted 5-oxopyrrolidine-3-carboxylic acids. We will delve into various synthetic strategies, including classical, multi-component, and asymmetric approaches, elucidating the rationale behind key experimental choices. Furthermore, this guide will explore the rich pharmacology of this compound class, with a particular focus on their anticancer, antibacterial, and anti-inflammatory properties, supported by detailed structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses. Detailed experimental protocols and visual workflows are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Emergence of a Privileged Scaffold

The pyrrolidinone ring system is a cornerstone of many natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in specific hydrogen bonding interactions with biological targets.[1] Within this class, the 5-oxopyrrolidine-3-carboxylic acid core offers a unique combination of a lactam, a carboxylic acid, and stereogenic centers, providing a three-dimensional architecture ripe for therapeutic intervention.

The initial interest in this scaffold was largely driven by its structural similarity to pyroglutamic acid, a naturally occurring amino acid derivative. Early explorations focused on leveraging the inherent chirality of pyroglutamic acid as a starting material for the synthesis of more complex molecules.[2] However, the development of novel synthetic methodologies has unlocked the full potential of the 5-oxopyrrolidine-3-carboxylic acid framework, allowing for the systematic exploration of its chemical space and the discovery of potent and selective modulators of various biological pathways.

This guide will navigate the journey from fundamental synthetic chemistry to the forefront of therapeutic applications, providing researchers with the knowledge and tools necessary to innovate in this exciting area of drug discovery.

Strategic Synthesis of the 5-Oxopyrrolidine-3-Carboxylic Acid Core

The construction of the 5-oxopyrrolidine-3-carboxylic acid ring system can be achieved through a variety of synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern, scalability, and the need for stereocontrol.

Classical Approaches: A Foundation of Reliability

The most fundamental and widely employed method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the aza-Michael addition of a primary amine to itaconic acid, followed by cyclization.[3][4] This one-pot reaction is typically performed in a protic solvent such as water or ethanol at elevated temperatures.

The causality behind this experimental choice lies in the reaction mechanism. The primary amine acts as a nucleophile, attacking one of the activated double bonds of itaconic acid in a conjugate addition. The subsequent intramolecular amidation is driven by the favorable thermodynamics of forming a five-membered ring.

Diagram 1: General Aza-Michael Addition/Cyclization

G Amine (R-NH2) Amine (R-NH2) Intermediate Aza-Michael Adduct Amine (R-NH2)->Intermediate Aza-Michael Addition Itaconic Acid Itaconic Acid Itaconic Acid->Intermediate Product N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Intermediate->Product Intramolecular Amidation G cluster_0 Asymmetric Michael Addition cluster_1 Cyclization Cascade Enoate Enoate Michael_Adduct Enantioenriched Michael Adduct Enoate->Michael_Adduct Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Chiral_Catalyst Chiral Organocatalyst Chiral_Catalyst->Michael_Adduct Stereocontrol Reduction Nitro Group Reduction Michael_Adduct->Reduction Cyclization Intramolecular Amidation Reduction->Cyclization Final_Product Chiral 5-Oxopyrrolidine- 3-Carboxylic Acid Cyclization->Final_Product

Caption: A two-stage approach to chiral products via organocatalyzed Michael addition and cyclization.

Rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids represents another elegant approach to chiral pyrrolidines. [4]This method allows for the formation of two new carbon-carbon bonds and one stereocenter in a single step, providing access to pyrrolidines with good enantioselectivities through the use of chiral ligands. The choice of a chiral rhodium catalyst is crucial for inducing asymmetry in the cyclization process. [5][6]

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. [7]Enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) can be employed for the stereoselective synthesis of chiral 3-amino or 3-hydroxy pyrrolidines, which can then be converted to the corresponding 5-oxopyrrolidine-3-carboxylic acids. [8]For example, a one-pot photoenzymatic process can convert pyrrolidine to chiral N-Boc-protected 3-aminopyrrolidines. [8]The high stereospecificity of enzymes often leads to products with excellent enantiomeric excess.

Therapeutic Applications and Structure-Activity Relationships

Substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.

Anticancer Activity

A growing body of evidence highlights the potential of this scaffold in oncology. [5][9]The anticancer activity of these derivatives is often structure-dependent. For example, in a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the introduction of a 3,5-dichloro substitution on the phenyl ring significantly enhanced the in vitro anticancer activity against A549 human lung adenocarcinoma cells. [3]Further derivatization of the carboxylic acid moiety to hydrazones and azoles has also been shown to modulate anticancer potency. [4][10] Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound IDR1 SubstituentR3 SubstituentCell LineIC50 (µM)Citation
1a 2-hydroxyphenyl-COOHA549>100[3]
1b 3,5-dichloro-2-hydroxyphenyl-COOHA54921.2[3]
21 4-acetamidophenyl5-nitrothiophene hydrazoneA549Potent[10]
22 4-aminophenyl5-nitrothiophene hydrazoneA549More Potent[10]

A preliminary QSAR analysis suggests that both electronic and steric factors play a crucial role in the anticancer activity of these compounds. [11][12][13]The presence of electron-withdrawing groups on the N-phenyl ring and the nature of the substituent at the 3-position significantly influence their cytotoxic effects.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Substituted 5-oxopyrrolidine-3-carboxylic acids have emerged as a promising class of antibacterial compounds, particularly against Gram-positive bacteria. [14] For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated potent antibacterial activity against Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. [9]Hydrazone derivatives, particularly those bearing a 5-nitrothien-2-yl fragment, exhibited strong bactericidal properties, in some cases surpassing the activity of the control antibiotic cefuroxime. [9] Table 2: Antibacterial Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives against S. aureus

Compound IDR1 SubstituentR3 SubstituentMIC (µg/mL)Citation
11b 2-hydroxy-5-methylphenyl5-nitro-2-thiophene hydrazone3.90[9]
11d 2-hydroxy-5-methylphenyl5-nitro-2-furfural hydrazone3.90[9]
12a 2-hydroxy-5-methylphenylBenzylidene hydrazone3.90[9]
Cefuroxime --7.8[9]

The SAR studies indicate that the nature of the heterocyclic ring in the hydrazone moiety is critical for antibacterial activity. The 5-nitro-substituted heterocycles appear to be particularly effective.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent anti-inflammatory activity by inhibiting matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. [1][10]A series of derivatives were synthesized and screened for their inhibitory activity against MMP-2 and MMP-9, with several compounds demonstrating promising activity. [1]

Experimental Protocols: A Practical Guide

To facilitate the exploration of this chemical space, we provide generalized, step-by-step methodologies for the synthesis of key intermediates and final compounds.

General Protocol for the Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids via Aza-Michael Addition

[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq.) in water or ethanol.

  • Addition of Itaconic Acid: To the stirred solution, add itaconic acid (1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to afford the pure N-substituted 5-oxopyrrolidine-3-carboxylic acid.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. [9]

General Protocol for the Synthesis of Hydrazone Derivatives

[15][9]

  • Esterification (if necessary): Convert the 5-oxopyrrolidine-3-carboxylic acid to its corresponding methyl or ethyl ester by reacting with methanol or ethanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: React the ester with hydrazine hydrate in a suitable solvent like ethanol or isopropanol at reflux to obtain the corresponding acid hydrazide.

  • Condensation: In a round-bottom flask, dissolve the acid hydrazide (1.0 eq.) in a suitable solvent (e.g., ethanol, propan-2-ol). Add the desired aldehyde or ketone (1.1 eq.) and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude hydrazone can be purified by recrystallization.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The substituted 5-oxopyrrolidine-3-carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of derivatives. The promising anticancer, antibacterial, and anti-inflammatory activities highlight the significant potential of this compound class.

Future research in this area should focus on several key aspects:

  • Expansion of Asymmetric Methodologies: The development of more efficient and broadly applicable asymmetric syntheses will be crucial for the generation of enantiopure clinical candidates.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these compounds will facilitate rational drug design and optimization.

  • In-depth QSAR and 3D-QSAR Studies: Rigorous computational modeling will enable the prediction of activity and the design of more potent and selective compounds. [13][16]* Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that this scaffold may have potential in other disease areas, such as neurodegenerative and metabolic disorders.

By embracing a multidisciplinary approach that combines innovative synthetic chemistry, rigorous biological evaluation, and advanced computational modeling, the full therapeutic potential of substituted 5-oxopyrrolidine-3-carboxylic acids can be realized.

References

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  • Moutevelis-Minakakis, P., & Kokotos, G. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

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The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its inherent conformational rigidity, stereochemical complexity, and capacity for diverse functionalization have established it as a versatile building block in the design of novel therapeutics. This guide provides an in-depth technical overview of this scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental importance of this structure, detail key synthetic strategies for its construction and elaboration, analyze structure-activity relationships (SAR) across various therapeutic targets, and present a detailed experimental protocol for the synthesis of a representative derivative.

The Strategic Value of the 5-Oxopyrrolidine-3-Carboxylic Acid Core

The utility of the 5-oxopyrrolidine, or pyroglutamate, framework extends far beyond that of a simple heterocyclic building block. Its prominence in drug design is rooted in several key physicochemical and structural properties that allow it to effectively mimic endogenous ligands and interact with biological targets with high affinity and specificity.

  • Conformational Constraint: Unlike flexible aliphatic chains, the five-membered lactam ring holds appended functional groups in a well-defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a protein target, often leading to a significant increase in binding affinity. Bicyclic lactams derived from pyroglutamic acid are particularly useful scaffolds for creating highly restricted analogues of amino acids like lysine and ornithine.[1]

  • Bioisosteric Mimicry: The scaffold serves as an excellent bioisostere for the proline ring, a common feature in peptides and protein recognition motifs. This mimicry allows derivatives to target enzymes and receptors that recognize proline-containing substrates, such as certain proteases. Furthermore, the core structure can be considered an analogue of neurotransmitters like GABA and glutamate, enabling its use in designing agents for neurological disorders.[2][3]

  • Hydrogen Bonding Hub: The lactam carbonyl group is a potent hydrogen bond acceptor, while the amide N-H (if unsubstituted) can act as a hydrogen bond donor. The carboxylic acid at the 3-position provides a critical hydrogen bond donor and acceptor group, often engaging in charge-charge interactions with basic residues like arginine or lysine in a protein's active site.[4]

  • Vectors for Chemical Diversity: The scaffold possesses three primary points for diversification: the N-1 position of the lactam, the C-3 carboxylic acid, and the C-4 methylene position. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Core Synthesis and Derivatization Strategies

The construction of the 5-oxopyrrolidine-3-carboxylic acid core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome.

Primary Synthesis of the Pyrrolidinone Core

A prevalent and robust method for constructing the N-substituted core involves the cyclocondensation of itaconic acid with a primary amine. This reaction proceeds via an initial aza-Michael addition followed by intramolecular cyclization and dehydration, typically under thermal conditions.

G cluster_reactants Starting Materials cluster_process Reaction Itaconic_Acid Itaconic Acid Aza_Michael Aza-Michael Addition Itaconic_Acid->Aza_Michael Primary_Amine Primary Amine (R-NH2) Primary_Amine->Aza_Michael Cyclization Intramolecular Cyclization Aza_Michael->Cyclization Intermediate Product 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid Cyclization->Product Heat Heat (Δ)

Caption: General synthesis of the N-substituted 5-oxopyrrolidine-3-carboxylic acid core.

This one-pot reaction is advantageous for its operational simplicity and is frequently used to generate libraries of N-aryl derivatives by varying the aniline starting material.[5][6]

Asymmetric Synthesis

Controlling the stereochemistry of the pyrrolidinone ring is critical, as biological activity is often confined to a single enantiomer.[7] The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines.[8] This approach can generate multiple stereocenters in a single, atom-economical step with high levels of stereo- and regioselectivity.[8]

Derivatization of the Core Scaffold

Once the core is formed, the carboxylic acid at the C-3 position serves as a versatile handle for further modification.

  • Amide and Hydrazide Formation: Standard peptide coupling conditions or conversion to an acid chloride followed by reaction with an amine can generate a diverse array of amides. Reacting the corresponding methyl or ethyl ester with hydrazine monohydrate readily yields the carbohydrazide.[4][9]

  • Hydrazone Synthesis: The C-3 carbohydrazide is a key intermediate for synthesizing hydrazone derivatives. Condensation with various aromatic or heterocyclic aldehydes produces hydrazones that have shown significant potential as antibacterial and anticancer agents.[2][4][5] These reactions are typically carried out in a protic solvent like isopropanol or ethanol at reflux.[9]

Therapeutic Applications & Structure-Activity Relationships (SAR)

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a wide spectrum of biological activities, most notably as antibacterial and anticancer agents.

Antibacterial Activity

The scaffold is a promising framework for the development of novel agents to combat antibiotic-resistant pathogens.[4][10] SAR studies have revealed key structural features that govern antibacterial potency, particularly against Gram-positive bacteria like Staphylococcus aureus.[9]

A common synthetic strategy involves derivatizing the C-3 position with a hydrazone moiety. The nature of the aldehyde used in the hydrazone formation is critical for activity.

Compound Ref.N-1 SubstituentC-3 Hydrazone Substituent (Ar)Activity (MIC, µg/mL vs. S. aureus)
A 2-hydroxy-5-methylphenylBenzylidene3.9
B 2-hydroxy-5-methylphenyl5-Nitrofuranyl<7.8
C 2-hydroxy-5-methylphenyl5-Nitrothienyl<7.8
D 4-acetamidophenyl5-Nitrothienyl2-4 (vs. MRSA)
E 2-hydroxyphenylThien-2-yl16
F 2-hydroxyphenyl, 3,5-diCl5-Fluorobenzimidazole*8
Note: Compound F is a benzimidazole derivative formed from the carboxylic acid, not a hydrazone.

(Data synthesized from multiple sources for illustrative purposes).[4][5][9][11]

Key SAR Insights for Antibacterial Activity:

  • C-3 Heterocycles are Favorable: The introduction of heterocyclic rings, particularly 5-membered rings containing heteroatoms like sulfur (thiophene) or oxygen (furan), at the C-3 position via a hydrazone linker is strongly correlated with potent antibacterial activity.[2][4]

  • Nitro-Substitution Enhances Potency: The presence of a nitro group on the C-3 heterocyclic ring (e.g., 5-nitrothiophene or 5-nitrofuran) consistently leads to highly active compounds.[2][4][5] This is a classic strategy in antimicrobial drug design, as the nitro group can be bioreduced under anaerobic or microaerophilic conditions to generate cytotoxic radical species.

  • N-1 Phenyl Substitution: The substitution pattern on the N-1 phenyl ring also modulates activity. Hydroxylated phenyl groups are common, and the addition of halogens can further tune the electronic properties and potency.[9] For instance, a 3,5-dichloro-2-hydroxyphenyl substituent at N-1 combined with a 5-fluorobenzimidazole at C-3 resulted in a compound with potent activity against methicillin-resistant S. aureus (MRSA).[9]

Caption: Potential mechanism of action for antibacterial pyrrolidinone derivatives.

Anticancer Activity

The pyrrolidinone scaffold is also prevalent in compounds designed as anticancer agents.[12] Derivatives have shown potent cytotoxic activity against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer.[5][6][13]

Structure-activity relationship studies highlight the importance of substitutions at both the N-1 and C-3 positions.

Compound ClassN-1 SubstituentC-3 SubstituentTarget Cell LineActivity (IC50)
Hydrazone 4-acetamidophenyl5-NitrothiopheneA549Potent
Benzimidazole 2-OH, 3,5-diCl-phenyl5-FluorobenzimidazoleA549Highly Potent
Tetrazole PhenylTetrazolyl-triazoleHeLa0.32 µM
Hydrazone Diphenylamine5-NitrothiophenePPC-1 (Prostate)~2.5-20 µM
(Data synthesized from multiple sources for illustrative purposes).[5][6][9][13]

Key SAR Insights for Anticancer Activity:

  • Aromaticity at N-1 is Crucial: An aromatic ring at the N-1 position is a common feature of active anticancer derivatives. Diphenylamine moieties, for example, have been successfully incorporated to yield potent compounds.[13]

  • C-3 Heterocycles Drive Potency: Similar to the antibacterial agents, complex heterocyclic systems attached at the C-3 position are key for high potency. Fused ring systems like benzimidazoles and linked heterocycles like tetrazolyl-triazoles have yielded compounds with nanomolar to low-micromolar IC50 values.[6][9]

  • Halogenation Impact: The addition of halogens, such as chlorine, to the N-1 phenyl ring can significantly enhance anticancer activity. A 3,5-dichloro substitution on a 2-hydroxyphenyl ring at N-1 was shown to be a key feature in a highly active benzimidazole derivative.[9]

Case Study: Targeting Coagulation Factor XIa for Safer Anticoagulation

A compelling application for rigidified scaffolds is in the design of serine protease inhibitors. Coagulation Factor XIa (FXIa) is a high-interest target for the development of new antithrombotic agents. Inhibition of FXIa is hypothesized to prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants.

While the clinical candidate BMS-962212 is a parenteral FXIa inhibitor, the discovery path for small molecule protease inhibitors often involves scaffolds like the 5-oxopyrrolidine core to achieve the correct vectoral presentation of pharmacophoric elements into the enzyme's active site pockets (e.g., S1, S2, S4). Another related Bristol-Myers Squibb compound, BMS-262084 , an irreversible inhibitor of FXIa, features a 4-carboxy-2-azetidinone core, a structurally related four-membered lactam.[14] This highlights the utility of small, constrained, carboxylate-containing lactams in this target class. The 5-oxopyrrolidine-3-carboxylic acid scaffold provides an ideal starting point for designing FXIa inhibitors, where the N-1 position can be used to project a group into the S4 pocket, and the C-3 carboxylate can anchor the molecule in the S1 pocket by mimicking the side chain of arginine.

Experimental Protocols

The following section provides a representative, self-validating protocol for the synthesis and characterization of a key intermediate.

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol describes the foundational reaction to create the N-aryl substituted core structure.

G cluster_prep Preparation cluster_workup Work-up & Isolation cluster_analysis Characterization Reactants 1. Combine Reactants: N-(4-aminophenyl)acetamide Itaconic Acid Water Reflux 2. Heat to Reflux: Stir for 12 hours Reactants->Reflux Acidify 3. Acidify: Add 5% HCl Stir for 5 min Reflux->Acidify Filter 4. Filter & Wash: Collect solid Wash with water Acidify->Filter Dry 5. Dry Product Filter->Dry NMR ¹H and ¹³C NMR Dry->NMR MS Mass Spectrometry Dry->MS IR IR Spectroscopy Dry->IR

Caption: Experimental workflow for synthesis and characterization of the core scaffold.

Materials:

  • N-(4-aminophenyl)acetamide (acetaminophen intermediate): 0.5 mol

  • Itaconic acid: 0.75 mol

  • Water (deionized): 100 mL

  • 5% Hydrochloric acid: 100 mL

  • Round-bottom flask (500 mL) with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL).[5]

  • Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 12 hours. The mixture will become a thick slurry.

  • Acidification & Precipitation: After 12 hours, remove the heating mantle and allow the mixture to cool slightly. Carefully add 5% hydrochloric acid (100 mL) to the hot mixture and continue stirring for 5 minutes. A precipitate will form.

  • Isolation: Cool the mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted starting materials and acid.

  • Drying: Dry the product, for example, in a vacuum oven at 50-60 °C to a constant weight.

Self-Validating Characterization:

  • ¹H NMR: The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment should be confirmed by the characteristic signals for the COCH₂, CH, and NCH₂ protons.[4]

  • ¹³C NMR: The carbon signals for the corresponding groups, as well as the lactam and carboxylic acid carbonyls, should be present in the expected regions (approx. 172-175 ppm).[4]

  • Mass Spectrometry: Confirm the molecular weight of the product.

  • Purity (HPLC): Assess the purity of the final product.

Future Perspectives

The 5-oxopyrrolidine-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on several key areas:

  • Novel Asymmetric Methodologies: The development of new catalytic methods to access enantiopure derivatives with diverse substitution patterns at the C-4 and C-5 positions will open new avenues for SAR exploration.

  • New Biological Targets: While antibacterial and anticancer applications are well-explored, the scaffold's ability to act as a conformationally constrained peptide mimetic makes it suitable for targeting a wider range of proteases, kinases, and protein-protein interactions.

  • Fragment-Based and DNA-Encoded Libraries: The core is an ideal starting point for fragment-based drug discovery (FBDD) and for inclusion in DNA-encoded libraries (DELs), enabling the rapid screening of vast chemical space against new biological targets.

The combination of synthetic tractability, favorable physicochemical properties, and proven biological relevance ensures that the 5-oxopyrrolidine-3-carboxylic acid core will remain a high-value scaffold for the next generation of small molecule therapeutics.

References

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available from: [Link]

  • Al-Zoubi, M. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]

  • Krasavin, M., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kauno Technologijos Universitetas. Available from: [Link]

  • Burbuliene, M. M., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija, 1(65). Available from: [Link]

  • Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available from: [Link]

  • Goulart, H. G., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Advances, 11(50), 31441-31450. Available from: [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(3), 1548. Available from: [Link]

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. Available from: [Link]

  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. Available from: [Link]

  • Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3765. Available from: [Link]

  • Al-Zoubi, M. S., et al. (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. ResearchGate. Available from: [Link]

  • Gandham, S. K., et al. (2023). A IC50 values for the most active pyrrolidines against human cervix... ResearchGate. Available from: [Link]

  • Gellerman, G., et al. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(22), 4109-4116. Available from: [Link]

  • Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Schumacher, W. A., et al. (2006). A Small-Molecule Factor XIa Inhibitor Produces Antithrombotic Efficacy With Minimal Bleeding Time Prolongation in Rabbits. Journal of Pharmacology and Experimental Therapeutics, 317(3), 1149-1156. Available from: [Link]

  • Al-Zoubi, M. S., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7859. Available from: [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114922. Available from: [Link]

  • Pinto, D. J. P., et al. (2017). Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). ResearchGate. Available from: [Link]

  • Pinto, D. J. P., et al. (2017). Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). Journal of Medicinal Chemistry, 60(24), 10115-10134. Available from: [Link]

  • de Mattos, M. C. S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3290. Available from: [Link]

  • Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(48), 10493-10515. Available from: [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Retrieved February 3, 2026, from [Link]

Sources

preliminary research on 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Peptidomimetic and Antimicrobial Drug Discovery

Executive Summary

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1098340-14-7) represents a critical pharmacophore in modern medicinal chemistry. Belonging to the class of N-substituted 5-oxopyrrolidine-3-carboxylic acids (derivatives of pyroglutamic acid), this compound serves as a bifunctional scaffold. It combines a conformationally constrained lactam ring—mimicking the peptide bond—with a lipophilic 3,5-difluorobenzyl moiety that enhances membrane permeability and target affinity via halogen bonding interactions.[1]

This technical guide provides a rigorous analysis of its chemical architecture, a validated synthetic protocol via the Itaconic Acid pathway, and an evaluation of its utility in developing antimicrobial and anticancer therapeutics.[1]

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Properties

The compound is characterized by a pyrrolidinone core which imparts metabolic stability against peptidases compared to linear peptides.[1] The 3,5-difluorobenzyl group is strategically significant; the fluorine atoms at the meta positions increase the lipophilicity (


) and metabolic resistance of the benzyl ring by blocking oxidative metabolism at susceptible sites.[1]
PropertySpecification
Molecular Formula

Molecular Weight 255.22 g/mol
CAS Number 1098340-14-7
Core Scaffold

-Lactam (5-oxopyrrolidine)
H-Bond Donors/Acceptors 1 / 5
Rotatable Bonds 3 (Benzyl-N bond, COOH bond)
Topological Polar Surface Area ~57

Structural Logic & SAR Implications
  • The Lactam Core (A): Acts as a rigid spacer, orienting the carboxylic acid and the N-substituent in a specific vector, crucial for receptor binding (e.g., GABA receptors, Integrins).[1]

  • The Carboxylic Acid (B): A versatile "warhead" or handle.[1] It can be converted into hydrazides, amides, or esters to generate focused libraries.[1]

  • The 3,5-Difluorobenzyl Group (C): Provides hydrophobic interaction capabilities.[1] The electron-withdrawing fluorine atoms modulate the pKa of the aromatic ring, potentially enhancing

    
     stacking interactions with receptor residues (e.g., Phenylalanine or Tryptophan in binding pockets).
    

Validated Synthetic Protocol

The most robust synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids utilizes the Itaconic Acid Condensation pathway. This method is preferred over glutamate alkylation due to higher atom economy and the avoidance of expensive chiral starting materials if the racemic form is acceptable (chiral resolution can follow).[1]

Reaction Mechanism

The synthesis involves the aza-Michael addition of the amine to itaconic acid, followed by thermally induced cyclodehydration (lactamization).[1]

SynthesisPathway Itaconic Itaconic Acid Intermediate Intermediate: N-Substituted Itaconamic Acid Itaconic->Intermediate Aza-Michael Addition (Reflux, Water) Amine 3,5-Difluorobenzylamine Amine->Intermediate Product Target Product: 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-COOH Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Synthetic pathway via Itaconic Acid condensation.

Step-by-Step Methodology

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Itaconic acid (1.30 g, 10 mmol)[1]

  • 3,5-Difluorobenzylamine (1.43 g, 10 mmol)

  • Solvent: Deionized Water (20 mL) or Neat (Melt)

Protocol:

  • Mixing: In a 50 mL round-bottom flask, combine Itaconic acid and 3,5-Difluorobenzylamine.

    • Note: If performing in water, the amine may form a salt initially.[1]

  • Reflux/Heating:

    • Method A (Aqueous): Add 20 mL water and reflux at 100°C for 12–15 hours. The solution will initially be heterogeneous and may clear as the reaction proceeds.[1]

    • Method B (Neat Fusion - High Yield): Heat the mixture without solvent to 130–140°C for 2–4 hours. This drives off water immediately, favoring the thermodynamic lactam product.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify with 10% HCl to pH ~2 to ensure the carboxylic acid is protonated (precipitates the product).[1]

    • If an oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over

      
      , and evaporate.[1]
      
    • If a solid forms (common with Method A), filter the precipitate and wash with cold water.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).[1]

  • Validation:

    • TLC:

      
       (DCM/MeOH 9:1 + 1% Acetic Acid).[1]
      
    • Yield Expectation: 75–90%.[1]

Medicinal Chemistry Applications

Antimicrobial & Anticancer Scaffold

Recent studies on 5-oxopyrrolidine-3-carboxylic acid derivatives have highlighted their potential as inhibitors of multidrug-resistant bacteria.

  • Mechanism: The pyrrolidinone ring mimics the transition state of peptide hydrolysis or specific lactam-binding domains in bacterial cell wall synthesis enzymes.[1]

  • Derivatization: The C-3 carboxylic acid is frequently converted to hydrazides and hydrazones .[1]

    • Example: Condensation with 5-nitrothiophene-2-carbaldehyde yields hydrazones with potent activity against S. aureus (MIC values often < 10 µg/mL).[1]

    • Relevance: The 3,5-difluorobenzyl group in the title compound provides superior lipophilicity compared to the standard phenyl analogs, potentially enhancing penetration into Gram-negative bacteria.[1]

Workflow: Generating a Bioactive Library

To utilize this scaffold for drug discovery, the following workflow is recommended:

LibraryWorkflow cluster_Deriv Functionalization Core 1-(3,5-Difluorobenzyl)-5-oxo- pyrrolidine-3-COOH Ester Methyl Esterification (MeOH/H2SO4) Core->Ester Amide Amide Analogs (Target: CNS/GABA) Core->Amide Amide Coupling (R-NH2, EDC/HOBt) Hydrazide Hydrazide Formation (N2H4·H2O) Ester->Hydrazide Hydrazone Schiff Base Formation (Ar-CHO) Hydrazide->Hydrazone Target: Antimicrobial (e.g., MRSA active)

Figure 2: Derivatization workflow for generating antimicrobial and CNS-active libraries.

References

  • LookChem. this compound - Product Analysis.

  • Pranaitytė, G. et al. (2024). Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity.[2] Vilnius University Press.[1][2]

  • Matulis, D. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. MDPI Molecules.[1]

  • NCI/NIH PubChem. Compound Summary: this compound.

  • Desai, P.S. et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[1][3] ResearchGate.[1]

Sources

Methodological & Application

Analytical Techniques for 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

[1]

Introduction & Critical Quality Attributes (CQAs)

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1098340-14-7) is a pivotal pharmacophore and intermediate, frequently utilized in the synthesis of prostaglandin E2 receptor 4 (EP4) antagonists and novel anticancer agents targeting multidrug-resistant pathogens.

Its structural integrity relies on three functional domains:

  • The 5-Oxopyrrolidine Core (Lactam): Essential for scaffold rigidity.

  • The C3-Carboxylic Acid: A handle for further derivatization (e.g., amide coupling, hydrazide formation) and a primary ionization center.

  • The 3,5-Difluorobenzyl Moiety: A lipophilic, metabolically stable anchor that influences receptor binding affinity.

Critical Quality Attributes (CQAs)
  • Identity: Unambiguous structural confirmation via NMR (

    
    H, 
    
    
    C,
    
    
    F) and HRMS.
  • Assay (Purity): >98.0% by HPLC (area normalization).

  • Enantiomeric Purity: If synthesized as a specific enantiomer (e.g., 3S or 3R), chiral purity is critical.

  • Residual Solvents & Water: Monitoring of reaction solvents (e.g., DMF, Methanol) and moisture content due to the hygroscopic nature of carboxylic acids.

Identification Protocols

A. Infrared Spectroscopy (FT-IR)

Principle: Differentiates the lactam carbonyl from the carboxylic acid carbonyl.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • Carboxylic Acid O-H: Broad band at 2500–3300 cm

      
      .
      
    • Lactam C=O: Sharp, intense peak at ~1660–1690 cm

      
      .
      
    • Carboxylic Acid C=O: Distinct peak at ~1710–1740 cm

      
      .
      
    • C-F Stretch: Strong bands in the fingerprint region (1000–1400 cm

      
      ), typically around 1100–1250 cm
      
      
      .
B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Protocol 1:

H NMR (400 MHz, DMSO-

)
  • 
     12.5-13.0 ppm (br s, 1H):  -COOH  (Exchangeable).
    
  • 
     6.9-7.2 ppm (m, 3H):  Aromatic protons of the 3,5-difluorobenzyl group.
    
  • 
     4.3-4.5 ppm (s/d, 2H):  N-CH 
    
    
    -Ar (Benzylic methylene).
  • 
     3.4-3.6 ppm (m, 2H):  Pyrrolidine ring protons (C4/C2).
    
  • 
     2.4-2.7 ppm (m, 3H):  Remaining ring protons including the methine at C3.
    
Protocol 2:

F NMR
  • Diagnostic Signal: A distinct singlet or multiplet around -109 to -112 ppm (relative to CFCl

    
    ), confirming the symmetric 3,5-difluoro substitution pattern.
    

Chromatographic Purity & Assay (HPLC-UV)

This method separates the main compound from potential synthetic impurities such as 3,5-difluorobenzylamine (starting material) or hydrolysis byproducts.

Method Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (amide/acid) and 260 nm (benzyl aromatic)
Column Temp 30°C
Injection Vol 5-10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
20.01090
20.1955
25.0955

Rationale: Acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4.5), ensuring sharp peak shape and preventing peak tailing.

Chiral Separation (If Applicable)

Since position 3 is a stereocenter, the compound exists as enantiomers. For asymmetric synthesis validation, chiral HPLC is required.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Mode: Isocratic Normal Phase.

  • Rationale: The TFA additive prevents interaction of the carboxylic acid with the stationary phase, which would otherwise cause peak broadening.

Mass Spectrometry (LC-MS/MS)

Ionization: Electrospray Ionization (ESI) in Positive and Negative modes.

  • Positive Mode (+): Observe

    
     at m/z 256.1.
    
    • Fragmentation: Loss of COOH (-45 Da) or cleavage of the benzyl group.

  • Negative Mode (-): Observe

    
     at m/z 254.1.
    
    • Rationale: Carboxylic acids ionize efficiently in negative mode, providing high sensitivity for trace impurity detection.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for the complete characterization of the compound, from raw synthesis crude to released material.

AnalyticalWorkflowcluster_IdentityIdentity Verificationcluster_PurityPurity & AssayRawSampleCrude Synthesis Product(1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-COOH)NMRNMR (1H, 19F)Confirm Structure & F-SubstitutionRawSample->NMRIRFT-IRConfirm Lactam/Acid Functional GroupsRawSample->IRHPLCHPLC-UV (C18)Gradient MethodNMR->HPLCIR->HPLCChiralChiral HPLC(If Enantiopure)HPLC->ChiralOptionalMSLC-MSImpurity ID (m/z 256.1)HPLC->MSDecisionMeets Specs?(>98% Purity, Correct ID)Chiral->DecisionMS->DecisionReleaseRelease forDownstream SynthesisDecision->ReleaseYesReprocessRecrystallize / Column ChromatographyDecision->ReprocessNoReprocess->RawSample

Figure 1: Decision-tree workflow for the analytical characterization and release of the target compound.

Sample Preparation Protocol

Standard Stock Solution
  • Weigh accurately 10.0 mg of reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL Methanol (sonicate for 2 mins if necessary).

  • Dilute to volume with Mobile Phase A (Water/0.1% H

    
    PO
    
    
    ).
  • Final Concentration: 1.0 mg/mL.

System Suitability Check

Before running samples, inject the Standard Solution 5 times.

  • RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor:

    
     1.5
    
  • Theoretical Plates: > 2000

References

  • LookChem.[1] (n.d.). This compound - Product Information. Retrieved February 3, 2026, from [Link]

  • Pranaitytė, G., et al. (2024).[2] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Vilnius University Press.[2] [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI Molecules. [Link]

synthesis of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract & Introduction

This application note details the optimized synthesis of This compound (CAS: 1098340-14-7). This scaffold is a critical building block in medicinal chemistry, serving as a core pharmacophore for peptidomimetics, GABA-ergic ligands, and specific GPCR antagonists (e.g., EP4 receptor modulators).

Unlike traditional N-alkylation routes that require strong bases (NaH) and expensive halides, this protocol utilizes a Green Chemistry approach: the thermal condensation of itaconic acid with 3,5-difluorobenzylamine. This "Aza-Michael-Lactamization" cascade offers high atom economy, water tolerance, and scalability without chromatographic purification.

Synthetic Strategy & Mechanism

The synthesis relies on the reactivity of the


-unsaturated dicarboxylic acid (itaconic acid).[1] The reaction proceeds via two distinct mechanistic steps in a single pot:
  • Aza-Michael Addition: The nucleophilic nitrogen of 3,5-difluorobenzylamine attacks the less hindered

    
    -carbon of itaconic acid. Regioselectivity is driven by steric hindrance, favoring the formation of the 3-carboxylic acid isomer over the 2-acetic acid isomer.
    
  • Intramolecular Cyclization (Lactamization): The resulting secondary amine attacks the

    
    -carbonyl group, eliminating a water molecule to close the pyrrolidone ring.
    

Figure 1: Reaction Mechanism & Pathway

ReactionPathway Itaconic Itaconic Acid (Electrophile) Intermediate Aza-Michael Adduct (Transient Linear Intermediate) Itaconic->Intermediate 1. Michael Addition (Regioselective) Amine 3,5-Difluorobenzylamine (Nucleophile) Amine->Intermediate Transition Cyclization (- H2O) Intermediate->Transition 2. Heat Product Target Product (Pyrrolidine-3-carboxylic acid) Transition->Product Lactamization

Caption: The cascade sequence from raw materials to the cyclized lactam target.

Experimental Protocol

Safety Warning: 3,5-Difluorobenzylamine is an irritant. Itaconic acid is a skin irritant. Perform all operations in a fume hood.

Materials
  • Itaconic Acid: >99% purity (CAS: 97-65-4)

  • 3,5-Difluorobenzylamine: >98% purity (CAS: 90259-27-1)

  • Solvent: Toluene (Reagent Grade) or Water (Deionized)

  • Workup: NaOH (1M), HCl (Concentrated), Ethyl Acetate.

Method A: Toluene Reflux (Preferred for High Purity)

This method uses a Dean-Stark trap to physically remove water, driving the equilibrium toward the lactam product.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Itaconic Acid (13.0 g, 100 mmol) and Toluene (100 mL) .

  • Amine Addition: While stirring, add 3,5-Difluorobenzylamine (14.3 g, 100 mmol) dropwise over 10 minutes. Note: An exotherm may occur as the amine salt forms initially.

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Maintain reflux for 4–6 hours until water collection in the Dean-Stark trap ceases (theoretical water: 1.8 mL).

  • Cooling: Allow the reaction to cool to room temperature. The product may precipitate as a solid or oil.

  • Isolation (Acid-Base Workup):

    • Decant the toluene.[2]

    • Dissolve the residue in 1M NaOH (120 mL) . The solution should be basic (pH > 12).

    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted amine or non-polar impurities.

    • Acidification: Cool the aqueous layer to 0–5°C. Slowly add Conc. HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Precipitation: The target acid will precipitate as a white solid. Stir for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Solvent-Free Melt (Green Chemistry Alternative)

Ideal for smaller scales (<5g) or rapid screening.

  • Mix Itaconic Acid (1.0 eq) and 3,5-Difluorobenzylamine (1.0 eq) in a vial.

  • Heat to 130°C for 2 hours. The mixture will melt and bubble (water evolution).

  • Cool to RT. Dissolve the resulting glass in 1M NaOH and proceed to the Acidification step in Method A.

Process Control & Validation

Critical Process Parameters (CPPs)
ParameterTarget RangeImpact of Deviation
Stoichiometry 1.0 : 1.0 (Acid:Amine)Excess amine complicates workup; Excess acid reduces yield.
Temperature 110°C – 130°C<100°C: Incomplete cyclization (linear intermediate remains).
pH during Workup pH 1–2 (Precipitation)pH >3: Product remains as water-soluble carboxylate salt.
Analytical Specifications
  • Appearance: White to off-white powder.

  • Yield: Typical isolated yield is 75–85%.

  • Melting Point: Expect range 145–155°C (Analogous fluorinated derivatives typically melt in this range).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       6.9–7.2 (m, 3H, Ar-H)
      
    • 
       4.4 (s, 2H, N-CH2-Ar)
      
    • 
       3.4–3.8 (m, 3H, Pyrrolidine ring protons)
      
    • 
       2.4–2.6 (m, 2H, Pyrrolidine ring protons)
      
  • 19F NMR: Distinct signals for the 3,5-difluoro substitution (typically around -109 to -110 ppm).

Workup & Purification Workflow

Figure 2: Purification Logic Flow

WorkupFlow Crude Crude Reaction Mixture (Toluene + Product) Extract Extraction Add 1M NaOH Crude->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Toluene + Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Product as Sodium Salt) Sep1->AqLayer Keep Wash Wash with EtOAc AqLayer->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify Precip Product Precipitation Acidify->Precip Final Pure Solid (Vacuum Dry) Precip->Final

Caption: Self-validating purification utilizing the acidic nature of the target to separate non-polar byproducts.

References

  • LookChem. (n.d.).[3] this compound Product Information. Retrieved October 26, 2023, from [Link]

  • Pranaitytė, G., et al. (2024).[4] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Vilnius University Press.[4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-Oxopyrrolidine-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Nair, V. A., et al. (2012). Reaction of Itaconic Acid with Amines: A Green Approach. Synthetic Communications.

Sources

Application Notes and Protocols for 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. This heterocyclic system is a versatile template for developing novel therapeutic agents. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents[1][2]. The introduction of a 3,5-difluorobenzyl moiety at the N-1 position of the pyrrolidinone ring in 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as Compound DF-5P3C) presents an intriguing candidate for biological investigation. The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive guide for researchers on the potential applications and detailed experimental protocols for utilizing Compound DF-5P3C as a research tool.

While direct biological studies on Compound DF-5P3C are not yet extensively published, based on the activities of structurally related analogs, we can infer its potential applications and design robust screening protocols. Research on similar 5-oxopyrrolidine derivatives has demonstrated their potential to inhibit cancer cell proliferation and combat multidrug-resistant bacteria[3][4]. For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties[5]. Furthermore, studies on other substituted pyrrolidine carboxamides have shown that 3,5-disubstitution on an aromatic ring can enhance inhibitory potency against enzymes[6].

These application notes will therefore focus on two primary areas of investigation for Compound DF-5P3C: Anticancer Research and Antimicrobial Research .

Physicochemical Properties of Compound DF-5P3C

A foundational understanding of the physicochemical properties of Compound DF-5P3C is crucial for designing and interpreting experiments.

PropertyValueSource
Molecular FormulaC₁₂H₁₁F₂NO₃N/A
Molecular Weight255.22 g/mol N/A
XLogP30.7N/A
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count5N/A
Rotatable Bond Count3N/A

Note: These properties are computationally predicted and should be experimentally verified.

Part 1: Application in Anticancer Research

The 5-oxopyrrolidine scaffold has been identified as a promising framework for the development of novel anticancer agents[1][7]. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma[3][8]. The following protocols are designed to evaluate the potential of Compound DF-5P3C as an anticancer agent.

Postulated Mechanism of Action in Cancer

While the precise mechanism for Compound DF-5P3C is yet to be elucidated, related compounds are known to interfere with critical cellular processes in cancer cells, such as cell cycle progression and apoptosis. A plausible hypothesis is that Compound DF-5P3C may act as an inhibitor of key enzymes involved in cancer cell proliferation or survival.

anticancer_pathway DF5P3C Compound DF-5P3C TargetEnzyme Putative Target Enzyme (e.g., Kinase, Polymerase) DF5P3C->TargetEnzyme Inhibition Proliferation Cell Proliferation TargetEnzyme->Proliferation Promotes Apoptosis Apoptosis TargetEnzyme->Apoptosis Inhibits mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay p1 Seed cells in 96-well plate p2 Incubate for 24h p1->p2 t1 Prepare serial dilutions of DF-5P3C p2->t1 t2 Add compound to wells t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add MTT reagent t3->a1 a2 Incubate for 4h a1->a2 a3 Add solubilization solution a2->a3 a4 Read absorbance at 570 nm a3->a4

Caption: Workflow for determining the cytotoxicity of Compound DF-5P3C using an MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound DF-5P3C in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of Compound DF-5P3C. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Part 2: Application in Antimicrobial Research

Derivatives of 5-oxopyrrolidine have demonstrated notable activity against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus.[1][4] The protocols below are designed to assess the antimicrobial potential of Compound DF-5P3C.

Postulated Mechanism of Action in Bacteria

The mechanism of action for this class of compounds against bacteria may involve the inhibition of essential enzymes required for cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the difluorobenzyl group may facilitate penetration of the bacterial cell envelope.

antimicrobial_pathway DF5P3C Compound DF-5P3C BacterialCell Bacterial Cell DF5P3C->BacterialCell Penetration TargetEnzyme Essential Bacterial Enzyme DF5P3C->TargetEnzyme Inhibition BacterialCell->TargetEnzyme CellDeath Bacterial Cell Death TargetEnzyme->CellDeath Leads to (when inhibited)

Caption: Hypothetical mechanism of antimicrobial action for Compound DF-5P3C.

Experimental Protocols for Antimicrobial Screening

This protocol determines the lowest concentration of Compound DF-5P3C that inhibits the visible growth of a microorganism. A representative Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) are recommended for initial screening.

Workflow for MIC Assay:

mic_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout p1 Prepare serial dilutions of DF-5P3C in 96-well plate p2 Prepare bacterial inoculum p1->p2 i1 Add inoculum to wells p2->i1 i2 Incubate at 37°C for 18-24h i1->i2 r1 Visually inspect for turbidity i2->r1 r2 Alternatively, read OD₆₀₀ r1->r2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Compound DF-5P3C.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a 1 mg/mL stock solution of Compound DF-5P3C in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a concentration range of 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Many chronic infections are associated with bacterial biofilms, which are often resistant to conventional antibiotics. This assay evaluates the ability of Compound DF-5P3C to disrupt pre-formed biofilms.[4][9]

Step-by-Step Protocol:

  • Biofilm Formation: Grow a bacterial culture (e.g., S. aureus) to the mid-log phase. In a 96-well plate, add 200 µL of the culture and incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add fresh medium containing various concentrations of Compound DF-5P3C to the wells.

  • Incubation: Incubate for a further 24 hours.

  • Quantification: Wash the wells again with PBS. Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

  • Solubilization and Readout: Wash away the excess stain and allow the plate to dry. Solubilize the bound dye with 30% acetic acid and measure the absorbance at 595 nm.

  • Analysis: Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm disruption.

Conclusion and Future Directions

This compound is a promising research tool with potential applications in anticancer and antimicrobial drug discovery. The protocols detailed in this guide provide a solid framework for the initial characterization of its biological activities. Further studies could explore its anti-inflammatory properties, investigate its mechanism of action through enzymatic assays and molecular modeling, and assess its efficacy in in vivo models. The versatility of the 5-oxopyrrolidine scaffold suggests that Compound DF-5P3C and its future derivatives will continue to be of significant interest to the research community.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. (2022-08-06). [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. (2022-08-06). [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PubMed Central. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. (2025-06-18). [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. (2020-04-24). [Link]

  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. (2023-04-27). [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. (2025-10-13). [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central. (2025-06-18). [Link]

  • Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. Journal of Hunan University Natural Sciences. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. (2024-01-29). [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... ResearchGate. [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. (2025-05-21). [Link]

  • Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. ChEMBL - EMBL-EBI. [Link]

  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. PubMed Central. (2025-01-11). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-oxopyrrolidine-3-carboxylic acids. As a Senior Application Scientist, I understand that while this scaffold is a cornerstone in medicinal chemistry, its synthesis can present unique challenges. This guide is designed to provide practical, field-tested insights to help you navigate common issues, optimize your reactions, and ensure the integrity of your results. We will move beyond simple protocols to explore the causality behind the experimental choices, empowering you to troubleshoot effectively.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common and frustrating issues encountered during the synthesis of the 5-oxopyrrolidine-3-carboxylic acid core, typically formed via the Michael addition of an amine to itaconic acid followed by intramolecular cyclization.

Section 1: Low Reaction Yields & Incomplete Conversion

Question: My reaction between an amine and itaconic acid is sluggish, shows incomplete consumption of starting materials, and results in a low yield. What are the likely causes and how can I fix it?

Answer: This is a frequent issue often rooted in reaction conditions that are not optimized for your specific substrates. Let's break down the key factors:

  • Causality: The reaction proceeds in two main steps: a conjugate addition followed by an amide bond formation (cyclization). Both steps have distinct requirements. The initial Michael addition is often the rate-limiting step and is highly dependent on the nucleophilicity of the amine and the solubility of the reactants. The subsequent cyclization is an intramolecular condensation that releases water and is favored by heat.

  • Troubleshooting Steps & Solutions:

    • Solvent Choice is Critical:

      • For Aromatic Amines (Anilines): Water is often an excellent and green solvent choice.[1] Refluxing in water facilitates the dissolution of the itaconic acid (as a salt) and the amine hydrochloride (if starting from the free base with acid catalysis), creating a homogenous environment that drives the reaction forward. A common high-yield procedure involves simply refluxing the aniline and itaconic acid in water.[1]

      • For Aliphatic Amines: These are typically more nucleophilic than anilines but can have poor solubility in water. Consider using polar aprotic solvents like DMF or DMSO, or alcohols like ethanol or isopropanol to ensure homogeneity.

    • Temperature and Reaction Time:

      • The cyclization step requires elevated temperatures to drive off water. Reflux conditions are standard.

      • Monitor the reaction by Thin Layer Chromatography (TLC). A common mistake is not allowing sufficient time for the reaction to complete. These reactions can often run for 12-24 hours.[1][2]

    • pH Control:

      • For anilines, adding a catalytic amount of acid (e.g., a few drops of HCl) can sometimes be beneficial, but often the reaction proceeds well without it.[1] For purification of the final product, adjusting the pH is crucial. The carboxylic acid product is often soluble in basic aqueous solutions and will precipitate upon acidification.[1]

    • Stoichiometry:

      • While a 1:1 stoichiometry is theoretically required, using a slight excess of itaconic acid (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the amine is precious.[1] However, this will necessitate a more rigorous purification to remove the unreacted itaconic acid.

cluster_start Initial Setup cluster_reaction Reaction & Monitoring cluster_troubleshoot Troubleshooting cluster_workup Workup & Isolation start Select Amine & Itaconic Acid solvent Choose Solvent (Water for Anilines) start->solvent reflux Reflux for 12-24h solvent->reflux monitor Monitor by TLC reflux->monitor incomplete Incomplete Reaction? monitor->incomplete adjust Adjust Conditions: - Increase Time - Change Solvent - Check Stoichiometry incomplete->adjust Yes workup Cool & Acidify to Precipitate incomplete->workup No (Complete) adjust->reflux isolate Filter & Wash Solid workup->isolate

Caption: Troubleshooting workflow for low yield issues.

Section 2: Side Product Formation & Characterization Anomalies

Question: My NMR spectrum is overly complex, showing doubled signals for many protons. Is my product impure?

Answer: Not necessarily. This is a classic and often misinterpreted feature of 5-oxopyrrolidine derivatives. The complexity usually arises from the presence of rotational isomers (rotamers) .

  • Causality (Amide Bond Restriction): The C-N bond in the lactam (amide) ring has significant double-bond character. This restricts free rotation around that bond, creating two distinct, slowly interconverting conformers: the E and Z forms. At room temperature, NMR spectroscopy is sensitive enough to detect both rotamers as separate species, leading to a doubling of signals.[1][2][3]

  • What to Look For:

    • You will see pairs of signals for the pyrrolidinone ring protons and sometimes for the substituent protons close to the nitrogen atom.

    • The integration ratio of these paired signals often does not correspond to a simple impurity. Common ratios observed are around 65:35 or 70:30 (Z/E).[1]

    • The chemical shifts will be slightly different for each rotamer.

  • Confirmation & Solution:

    • Variable Temperature (VT) NMR: Acquiring an NMR spectrum at a higher temperature (e.g., 80-100 °C in DMSO-d6) will increase the rate of interconversion between the rotamers. As they interconvert more rapidly on the NMR timescale, the paired signals will broaden and eventually coalesce into single, averaged signals. This is a definitive confirmation of rotamers.

    • Acceptance: For routine characterization, the presence of rotamers is an inherent structural feature and should be reported as such.

Question: My TLC shows a persistent impurity spot. What is the most likely side product?

Answer: Besides unreacted starting materials, the most common side product is the uncyclized Michael adduct, especially if the reaction is not heated sufficiently or for long enough.

  • Mechanism of Side Product Formation:

    • The initial Michael addition of the amine to itaconic acid forms an intermediate amino acid derivative.

    • If this intermediate does not undergo the subsequent intramolecular cyclization (amide bond formation), it will remain in the reaction mixture as a significant impurity. This intermediate is also a carboxylic acid and has similar polarity to the final product, which can make separation difficult.

Amine R-NH₂ Intermediate Uncyclized Michael Adduct (Side Product) Amine->Intermediate + Δ (Michael Addition) ItaconicAcid Itaconic Acid ItaconicAcid->Intermediate + Δ (Michael Addition) Product 5-Oxopyrrolidine- 3-Carboxylic Acid Intermediate->Product + Δ - H₂O (Cyclization)

Sources

Module 1: Material Compatibility & Equipment Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Carboxylic Acids (FCAs) Current Status: Operational | Ticket Queue: Open

Mission: To provide high-fidelity troubleshooting and operational protocols for the handling of Fluorinated Carboxylic Acids (FCAs), specifically focusing on Trifluoroacetic Acid (TFA), Perfluorooctanoic Acid (PFOA), and their derivatives.

Ticket #402: "My pump seals are swelling, and the acid in my glass storage bottle has turned cloudy. What is happening?"

Diagnosis: This is a classic dual-failure scenario involving elastomer incompatibility and container leaching .

  • Elastomer Swelling: Standard O-rings (Buna-N, EPDM, and standard Viton® A) degrade rapidly upon contact with FCAs. The fluorine atoms in the acid backbone facilitate permeation into the polymer matrix, causing swelling and eventual mechanical failure.

  • Glass "Etching" & Leaching: While anhydrous TFA does not dissolve silica glass like Hydrofluoric Acid (HF) does, it is extremely hygroscopic. Wet TFA can cause minor surface etching over long periods. However, the "cloudiness" is more likely caused by the acid attacking the cap liner (often pulp or aluminum-faced) or leaching alkali ions from soda-lime glass if borosilicate wasn't used.

The Fix: Material Selection Protocol

MaterialRatingNotes & Causality
PTFE (Teflon) Excellent The gold standard. The C-F bond strength prevents chemical attack. Use for all seals, tubing, and liners.
HDPE Good Excellent for bulk storage. Resistant to permeation but less rigid than PTFE.
Borosilicate Glass Conditional Acceptable for anhydrous storage if the cap is PTFE-lined. Risk:[1][2][3][4] Physical breakage leads to catastrophic spills.
Stainless Steel (316L) Fair/Poor Acceptable for short-term contact with anhydrous acid. Moisture leads to rapid pitting corrosion.
Viton® (FKM) Poor Standard grades swell. Only specialized grades (e.g., Kalrez®/FFKM) are resistant.

Visual Workflow: Equipment Selection Logic

MaterialSelection Input Component Selection Type Component Type? Input->Type Seal Seals/O-Rings Type->Seal Vessel Storage Vessel Type->Vessel Seal_Decision Use FFKM (Kalrez) or PTFE Encapsulated Seal->Seal_Decision Vessel_Decision HDPE or PTFE Vessel->Vessel_Decision Preferred Glass_Warning Borosilicate + PTFE Cap (Secondary Containment Req.) Vessel->Glass_Warning Acceptable (Anhydrous)

Caption: Decision logic for selecting materials resistant to fluorinated carboxylic acids to prevent containment breach.

Module 2: Storage, Stability & Purity

Ticket #405: "My TFA has turned yellow. Is it still safe to use for HPLC?"

Diagnosis: Yellowing indicates the formation of trifluoroacetic anhydride or the presence of dissolved impurities (often iron from steel containers or leached organics from plasticizers). If the acid is wet (hygroscopic absorption), it hydrolyzes the anhydride back to acid, but the color often remains due to trace metal contaminants.

The Protocol: Dry Storage System To maintain HPLC-grade purity, you must treat FCAs as air-sensitive reagents due to their hygroscopicity.

  • Headspace Management: Always store under an inert atmosphere (Argon or Nitrogen).

  • Container: Use amber borosilicate glass with a solid PTFE cap liner (no glued inserts) or high-density polyethylene (HDPE) bottles.

  • Temperature: Store in a cool, well-ventilated acid cabinet (15–25°C). Do not refrigerate unless the seal is hermetic, as condensation upon opening will immediately ruin the reagent.

Quantitative Data: Acidity Comparison (pKa) Understanding the acid strength is vital for predicting reactivity and corrosivity.

CompoundFormulapKa (approx)Classification
Trifluoroacetic Acid (TFA) CF₃COOH0.23Very Strong Acid
Perfluorooctanoic Acid (PFOA) C₇F₁₅COOH~ -0.5 to 1.0*Strong Acid / Surfactant
Difluoroacetic Acid CHF₂COOH1.24Strong Acid
Acetic Acid (Reference)CH₃COOH4.76Weak Acid

Note: pKa values for long-chain PFCAs like PFOA vary in literature due to their surfactant nature interfering with standard measurements, but they act as strong acids in solution [1][5].

Module 3: Safety & Emergency Response

Ticket #409: "Is TFA exposure the same as Hydrofluoric Acid (HF) exposure? Do I need Calcium Gluconate?"

Diagnosis: NO. This is a critical distinction.

  • HF: Causes systemic toxicity by sequestering calcium (hypocalcemia) and penetrating deep tissue. Requires Calcium Gluconate.

  • TFA: Is a strong corrosive acid . It causes immediate, severe chemical burns and tissue necrosis similar to sulfuric acid, but it does not liberate free fluoride ions in biological systems under normal conditions.

However:

  • Inhalation Risk: TFA has a high vapor pressure. Inhalation causes immediate pulmonary edema (fluid in lungs).

  • Thermal Decomposition: If TFA is heated to decomposition (fire), it WILL release Hydrogen Fluoride (HF) gas.

Protocol: Emergency Response Workflow Standard: ANSI/ISEA Z358.1-2014

EmergencyResponse Exposure TFA Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhalation Inhalation Route->Inhalation Action_Skin Drench 15+ mins (Safety Shower) Remove Clothing Skin->Action_Skin Action_Eye Flush 15+ mins (Eyewash Station) Lift Eyelids Eye->Action_Eye Action_Inhale Move to Fresh Air 100% Oxygen (EMS) Monitor for Edema Inhalation->Action_Inhale Medical Seek Immediate Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate action steps for Trifluoroacetic Acid exposure. Note: Calcium gluconate is not the primary treatment for pure TFA burns but is required if HF is generated via thermal decomposition.

Module 4: Waste Management & Environmental Compliance

Ticket #412: "Can I neutralize TFA and pour it down the sink? It's just an acid, right?"

Diagnosis: ABSOLUTELY NOT. While you can neutralize the acidity (pH), the resulting molecule (Trifluoroacetate) is a PFAS (Per- and Polyfluoroalkyl Substance). The C-F bond is one of the strongest in organic chemistry. It does not degrade naturally and persists in the environment ("Forever Chemicals").

Regulatory Reality:

  • EPA/EU Guidelines: Increasing regulations classify PFAS-containing waste as hazardous.

  • Incineration: Standard incineration is often insufficient. It requires temperatures >1100°C to mineralize the C-F bond. Lower temperatures may just disperse the compounds into the air [2].

Protocol: Disposal Workflow

  • Segregation: Collect all FCA waste in a dedicated HDPE carboy labeled "Fluorinated Organic Acid Waste."

  • Labeling: Explicitly list "Contains PFAS / Trifluoroacetic Acid" on the tag. Do not mix with standard organic solvents if possible, as this complicates the specific high-temp incineration required.

  • Neutralization (Optional for Storage): If you must neutralize for safety during storage, use a mild base (Sodium Bicarbonate), but treat the resulting salt solution as hazardous chemical waste .

References

  • National Institutes of Health (NIH) . Determining the Surface pKa of Perfluorooctanoic Acid. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Interim Guidance on the Destruction and Disposal of PFAS. Available at: [Link]

  • CP Lab Safety . PTFE and Teflon Chemical Compatibility Chart. Available at: [Link]

  • ResearchGate . The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of pyrrolidinones. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrrolidinone synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yield and purity. Pyrrolidinone and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical aspect of chemical and medicinal research.[1][2] This guide provides in-depth, field-proven insights into the most common synthetic routes, focusing on causality and practical solutions to frequently encountered challenges.

Section 1: Troubleshooting Guides - A Symptom-Based Approach

This section is structured to address specific problems you may be encountering in your pyrrolidinone synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a systematic approach to remediation.

Issue 1: Low or No Yield of the Desired Pyrrolidinone

Question: My reaction has resulted in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in pyrrolidinone synthesis can stem from a variety of factors, ranging from suboptimal reaction conditions to catalyst deactivation. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Causality and Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The thermodynamics and kinetics of pyrrolidinone synthesis are highly sensitive to temperature, pressure, and solvent.

    • Ammonolysis of γ-Butyrolactone (GBL): This is a high-temperature and high-pressure process.[3] Deviations from the optimal range can significantly impact yield. For instance, in the liquid-phase reaction of GBL with ammonia, temperatures between 250-290°C and pressures of 8.0-16.0 MPa are typically required for high conversion.[4] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions.

    • Reductive Amination: The choice of reducing agent and catalyst is critical. The reaction's pH must be carefully controlled, as highly acidic conditions can favor the formation of furan byproducts instead of the desired pyrrolidinone.[5]

  • Catalyst Inefficiency or Deactivation: In catalytic reactions, the health of the catalyst is paramount.

    • Poisoning: Trace impurities in the reactants or solvent can act as catalyst poisons, blocking active sites.[6] Common poisons for metal catalysts include sulfur, lead, and mercury compounds.[6]

    • Thermal Degradation (Sintering): Operating at temperatures above the catalyst's thermal stability limit can lead to a loss of active surface area.[6]

    • Coking: The formation of carbonaceous deposits on the catalyst surface can physically block active sites.[6]

  • Poor Quality of Starting Materials: The purity of your reactants is a critical, yet often overlooked, factor.

    • γ-Butyrolactone (GBL): GBL is hygroscopic and can absorb water from the atmosphere.[7] The presence of excess water can affect the reaction equilibrium. Additionally, GBL can hydrolyze to γ-hydroxybutyric acid (GHB), especially under acidic or basic conditions, which may not be reactive under the desired cyclization conditions.[8]

    • Amines: The purity of the amine is crucial, especially in reductive amination. Impurities can compete in the reaction or poison the catalyst.

  • Inefficient Mixing: In heterogeneous reactions, particularly at scale, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in poor conversion and the formation of byproducts.[9]

Workflow for Diagnosing Low Yield:

low_yield_troubleshooting start Low or No Yield check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Correct optimize_conditions Optimize Conditions: - Incremental changes - DOE approach check_conditions->optimize_conditions Incorrect check_reagents Analyze Starting Material Purity check_catalyst->check_reagents Active replace_catalyst Regenerate or Replace Catalyst check_catalyst->replace_catalyst Inactive check_mixing Assess Mixing Efficiency check_reagents->check_mixing Pure purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents Impure improve_stirring Improve Agitation (e.g., overhead stirrer) check_mixing->improve_stirring Inefficient success Improved Yield check_mixing->success Efficient optimize_conditions->success replace_catalyst->success purify_reagents->success improve_stirring->success

Caption: Troubleshooting workflow for low pyrrolidinone yield.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction produces the desired pyrrolidinone, but it is contaminated with significant byproducts. How can I identify and minimize these impurities?

Answer: The formation of impurities is a common challenge in pyrrolidinone synthesis. Understanding the potential side reactions of your chosen synthetic route is the first step toward mitigating them.

Common Impurities and Their Mitigation:

Impurity TypeLikely CauseMitigation Strategies
Over-alkylation Products (in N-substituted pyrrolidinone synthesis)The N-substituted pyrrolidinone product is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.- Use a stoichiometric excess of the amine. - Slow, dropwise addition of the alkylating agent. - Employ a protecting group strategy for the pyrrolidinone nitrogen.[5]
Furan Byproducts (in reductive amination)Occurs under strongly acidic conditions, which favor the cyclization of the dicarbonyl starting material to a furan derivative.- Maintain a neutral or weakly acidic pH. - Use a mild acid catalyst, such as acetic acid, if necessary.[5]
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or insufficient reaction time.- Increase reaction temperature or time. - Ensure catalyst is active. - Re-evaluate stoichiometry of reactants.
Polymerization Products Some pyrrolidinones can undergo ring-opening polymerization, especially at high temperatures or in the presence of certain catalysts.- Optimize reaction temperature to favor cyclization over polymerization. - Quench the reaction promptly upon completion.

Purification Strategies for Common Impurities:

  • Fractional Distillation: Effective for separating pyrrolidinones from less volatile impurities or unreacted starting materials.[10] For high-purity requirements, treatment with a strong base like potassium hydroxide followed by fractional distillation can be employed.[4][10]

  • Melt Crystallization: A powerful technique for achieving high purity by slowly crystallizing the desired pyrrolidinone from its molten state, leaving impurities in the liquid phase.[11] The efficiency of this method is influenced by the final crystallization temperature; lower temperatures can increase yield but may trap more impurities.[11]

  • Column Chromatography: A versatile method for separating a wide range of impurities, although it may be less practical for large-scale production.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing 2-pyrrolidinone?

The most widely used industrial process is the liquid-phase ammonolysis of γ-butyrolactone (GBL).[4] This method involves reacting GBL with ammonia at high temperatures (250-290°C) and pressures (8.0-16.0 MPa).[4] It is favored for its high conversion rates and selectivity.[4]

Q2: How does water content affect the ammonolysis of GBL?

The presence of a controlled amount of water in the reaction system can actually improve the selectivity of the reaction towards 2-pyrrolidinone.[4] However, excessive water can lead to the hydrolysis of GBL to GHB, which is undesirable.[8]

Q3: What are the key parameters to control in a reductive amination synthesis of pyrrolidinones?

The most critical parameters are:

  • pH: As mentioned, maintaining a neutral to weakly acidic pH is crucial to prevent the formation of furan byproducts.[5]

  • Choice of Reducing Agent: Sodium borohydride and its derivatives (e.g., sodium triacetoxyborohydride) are commonly used. The choice depends on the substrate and desired reaction conditions.[12]

  • Catalyst: For reactions involving hydrogen gas, catalysts like palladium on carbon are often employed.[13]

Q4: Can I use microwave-assisted synthesis for pyrrolidinones?

Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of pyrrolidines and can offer advantages such as increased reaction rates and higher yields.[13]

Q5: What are some "green" solvents that can be used for pyrrolidinone synthesis?

Ethanol is a commonly used green solvent, and some reactions can be performed in aqueous media, sometimes with the aid of additives like β-cyclodextrin.[14] N-butylpyrrolidinone (NBP) has also been identified as a greener alternative to solvents like DMF in some applications.[15]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Pyrrolidinone from γ-Butyrolactone and Ammonia

This protocol is a generalized representation and should be adapted and optimized for specific laboratory conditions and scales.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, and pressure gauge is required.

  • Charging the Reactor: Charge the autoclave with γ-butyrolactone and an aqueous solution of ammonia. The molar ratio of GBL to ammonia and water should be carefully controlled, typically in the range of 1:2.2-3:1.6-2.3.[4]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to 250-290°C. The pressure will rise to 8.0-16.0 MPa.[4]

  • Reaction Monitoring: Maintain the temperature and pressure for the desired reaction time, which can range from 20 to 120 minutes.[4] The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia. The crude product can then be purified by fractional distillation to obtain 2-pyrrolidinone of high purity.

Protocol 2: General Procedure for Reductive Amination to form a Pyrrolidinone Derivative

This protocol is a general guideline for the synthesis of a substituted pyrrolidinone from a dicarbonyl compound and a primary amine.

  • Imine Formation: In a round-bottom flask, dissolve the dicarbonyl starting material in a suitable solvent (e.g., methanol, dichloroethane).[12] Add the primary amine and a catalytic amount of a weak acid like acetic acid.[5] Stir the mixture at room temperature until imine formation is complete (monitor by TLC or NMR).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride.[12] Caution: Hydrogen gas may be evolved.

  • Quenching and Work-up: Once the reduction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to yield the desired pyrrolidinone.

Visualizing the Reductive Amination Pathway:

reductive_amination dicarbonyl Dicarbonyl Compound imine_formation Imine Formation (Weak Acid Catalyst) dicarbonyl->imine_formation amine Primary Amine amine->imine_formation imine_intermediate Imine Intermediate imine_formation->imine_intermediate reduction Reduction (e.g., NaBH4) imine_intermediate->reduction pyrrolidinone Pyrrolidinone Product reduction->pyrrolidinone

Caption: Key steps in pyrrolidinone synthesis via reductive amination.

References

  • Wikipedia. (2024). Pyrrolidine. [Link]

  • Google Patents. (1983).
  • Wikipedia. (2024). γ-Butyrolactone. [Link]

  • Stoltz, B. M., & Virgil, S. C. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229. [Link]

  • Organic Chemistry Portal. (2024). Pyrrolidine synthesis. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ACS Omega. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]

  • Organic Process Research & Development. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. [Link]

  • PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]

  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]

  • Current Medicinal Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • HWS Labortechnik Mainz. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Google Patents. (1983).
  • ResearchGate. (2017). Synthesis of pyrrolidones via reductive amination of LA. [Link]

  • Inchem.org. (2003). The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. [Link]

  • ResearchGate. (2016). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. [Link]

  • SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • ACS Publications. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. [Link]

  • ResearchGate. (2019). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. [Link]

  • MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. [Link]

  • Organic Syntheses. (2014). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). [Link]

  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]

  • PMC. (2023). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. [Link]

  • Organic Letters. (2023). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. [Link]

  • PubMed. (1978). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. [Link]

  • ResearchGate. (2014). A Low-Temperature Phase of 2Pyrrolidone. [Link]

  • MDPI. (2024). Patterns of Degradation of Binary Mixtures of Ultrafine Fibers Based on Poly-(3-Hydroxybutyrate) and Polyvinylpyrrolidone Under the Action of Ozonolysis. [Link]

  • ACS Publications. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. [Link]

  • MDPI. (2019). Catalyst Deactivation, Poisoning and Regeneration. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. [Link]

  • Lupin. (2024). Solving Scale-Up Challenges in Drug Substance Manufacturing. [Link]

  • PubMed. (1979). Effects of gamma-hydroxybutrate and gamma-butyrolactone on cerebral energy metabolism during exposure and recovery from hypoxemia-oligemia. [Link]

  • AmmoniaKnowHow. (2023). Catalyst deactivation Common causes. [Link]

  • PubMed. (2014). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. [Link]

  • ResearchGate. (2019). Catalyst Deactivation, Poisoning and Regeneration. [Link]

Sources

Technical Support Center: Synthesis of Pyrrolidinone from Itaconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers and process chemists working with Itaconic Acid (IA) to synthesize Pyrrolidinone derivatives (specifically N-substituted-4-carboxy-2-pyrrolidinones and methyl-pyrrolidones).

This content is structured to address the complex chemoselectivity issues inherent to Itaconic Acid, a multifunctional bio-based building block.

Executive Summary: The Reaction Landscape

Synthesizing pyrrolidinone rings from Itaconic Acid (IA) typically follows one of two primary pathways. Understanding which pathway you are operating is critical for troubleshooting, as the side reactions differ significantly.[1]

  • Pathway A (Aza-Michael Cascade): Direct reaction of IA with a primary amine (

    
    ).[1]
    
    • Mechanism:[1][2][3][4] Aza-Michael addition across the double bond

      
       Intramolecular cyclization.[1]
      
    • Product:N-alkyl-4-carboxy-2-pyrrolidinone (Saturated ring, carboxylic acid functionalized).[1]

    • Key Challenge: Isomerization to Mesaconic acid and competitive polymerization.[1]

  • Pathway B (Reductive Amination): Reaction of IA with Ammonia/Amine + Hydrogen + Catalyst.[1]

    • Mechanism:[1][2][3][4] Hydrogenation of the double bond

      
       Cyclization.[1]
      
    • Product:3-methyl-2-pyrrolidinone or 4-methyl-2-pyrrolidinone .[1]

    • Key Challenge: Catalyst poisoning and ring-opening hydrolysis.[1]

This guide focuses heavily on Pathway A , as it is the most common route for generating functionalized bio-based monomers.[1]

Reaction Network Visualization

The following diagram maps the kinetic vs. thermodynamic traps in the synthesis. Note the "Dead End" represented by Mesaconic Acid.[1]

ItaconicPyrrolidonePathways IA Itaconic Acid (Starting Material) MichaelAdduct Aza-Michael Adduct (Intermediate) IA->MichaelAdduct Fast Exothermic (Kinetic Control) Mesaconic Mesaconic Acid (Thermodynamic Dead End) IA->Mesaconic Isomerization (Base/Heat) Citraconic Citraconic Anhydride (Isomer) IA->Citraconic Dehydration (High T) Polymer Poly(Itaconic Acid) (Gelation) IA->Polymer Radical Polym. (No Inhibitor) Amine Primary Amine (R-NH2) Target N-Substituted 4-Carboxy-2-Pyrrolidinone (TARGET) MichaelAdduct->Target Cyclization (Heat, -H2O) BisAdduct Bis-Amide/Imide (Oligomers) Target->BisAdduct Excess Amine (Over-reaction)

Figure 1: Reaction network showing the target Aza-Michael pathway versus competitive isomerization and polymerization traps.

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My conversion of Itaconic Acid is high, but the yield of pyrrolidinone is low (<50%). NMR shows a large quantity of unreacted alkene protons.[1] What happened? Diagnosis: You have likely triggered Isomerization to Mesaconic Acid .[1] The Science: Itaconic acid (methylene succinic acid) is thermodynamically less stable than its isomers.[1] Under basic conditions (provided by your amine reactant) or high thermal stress, the exocyclic double bond migrates to the internal position, forming Mesaconic acid (trans-isomer) or Citraconic acid (cis-isomer).

  • Why it fails: Mesaconic acid is a "dead end" because the trans-geometry prevents the amine and carboxylic acid from reaching the proximity required for cyclization [1].[1] Corrective Action:

  • Lower the Temperature: Perform the initial amine addition at

    
     to 
    
    
    
    . The Aza-Michael addition is favorable at lower temperatures, whereas isomerization requires higher activation energy.[1]
  • Control pH: Avoid excess strong base. If using a catalyst, ensure it does not promote proton migration.[1]

Q2: The reaction mixture turned into a viscous gel or a hard solid that is insoluble in organic solvents. Diagnosis: Radical Polymerization occurred. The Science: Itaconic acid and its N-substituted derivatives are vinyl monomers.[1] At elevated temperatures (often required for the cyclization step), trace peroxides or oxygen can initiate radical polymerization, forming Poly(itaconic acid) or Poly(itaconamide) hydrogels [2].[1] Corrective Action:

  • Add an Inhibitor: Add 200–500 ppm of a radical inhibitor such as 4-Methoxyphenol (MEHQ) or Hydroquinone to the reaction mixture.[1]

  • Inert Atmosphere: Strictly sparge the reaction vessel with Nitrogen or Argon to remove dissolved oxygen before heating.[1]

Category B: Impurity Profiling[1]

Q3: I see a secondary product with a molecular weight exactly double that of my intermediate. What is it? Diagnosis: Bis-addition (Formation of Diamides). The Science: If the stoichiometry is not strictly controlled, a second amine molecule can attack the remaining carboxylic acid of the formed pyrrolidinone, or the amine (if it is a diamine) can bridge two itaconic acid molecules [3]. Corrective Action:

  • Stoichiometry Check: Ensure a strict 1:1 molar ratio of Amine to Itaconic Acid.

  • Reverse Addition: Add the amine dropwise to the Itaconic Acid solution (keeping IA in excess initially) to favor the mono-addition product.[1]

Q4: My product is colored (yellow/brown) despite the starting materials being colorless. Diagnosis: Oxidation of Amine or Citraconic Anhydride formation. The Science: At temperatures


, Itaconic acid can dehydrate to Itaconic Anhydride, which rapidly isomerizes to Citraconic Anhydride. Citraconic anhydride reacts with amines to form colored imides.[1]
Corrective Action: 
  • Temperature Limit: Keep the cyclization temperature below

    
     if possible.
    
  • Solvent Selection: Use a solvent (e.g., water or ethanol) that allows reflux at lower temperatures, rather than neat melting.[1]

Technical Data: Side Reaction Parameters

The following table summarizes the critical side reactions based on reaction conditions.

Side ReactionTrigger ConditionKinetic/ThermodynamicDetection Method (1H NMR)
Isomerization (Mesaconic) High T (

), Basic pH
Thermodynamic TrapShift of alkene protons from

5.7/6.3 (IA) to

6.7 (singlet, Mesaconic).[1]
Polymerization Radical initiators, Oxygen, High TKinetic (Chain Growth)Broadening of all peaks; disappearance of sharp alkene signals.[1]
Bis-Amide Formation Excess Amine, High ConcentrationKineticAppearance of amide NH signals; loss of carboxylic acid proton.[1]
Citraconic Anhydride Dehydration conditions (Neat, High T)ThermodynamicMethyl group doublet at

2.1; distinct from IA.[1]

Validated Experimental Protocol

Protocol: Synthesis of N-Butyl-4-Carboxy-2-Pyrrolidinone (Aza-Michael Route) Target Audience: Lab Scale Synthesis (10-50g)

Reagents:

  • Itaconic Acid (IA): 1.0 equiv.[1]

  • n-Butylamine: 1.0 equiv.[1]

  • Water (Solvent): 3 mL per gram of IA.

  • Inhibitor: Hydroquinone (200 ppm).[1]

Step-by-Step Procedure:

  • Dissolution: Charge Itaconic Acid and Water into a round-bottom flask. Add Hydroquinone.[1] Stir until dissolved.

  • Controlled Addition (Critical Step): Cool the solution to

    
      using an ice bath. Add n-Butylamine dropwise over 30 minutes.[1]
    
    • Why? Controls exotherm to prevent isomerization to Mesaconic acid [1, 4].[1]

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1 hour.

    • Status: At this point, the Aza-Michael adduct (acyclic) is formed.[1][5]

  • Cyclization: Heat the reaction mixture to reflux (

    
    )  for 4–6 hours.
    
    • Mechanism:[1][2][3][4] The secondary amine attacks the

      
      -carboxyl group, closing the ring and releasing water.[1]
      
  • Work-up: Concentrate the aqueous solution under reduced pressure.

  • Purification: Recrystallize from Acetone/Ethanol or perform acid-base extraction if the product is an oil.[1]

Self-Validation Check:

  • Take a small aliquot after Step 3.[1] 1H NMR should show the disappearance of the exocyclic double bond (

    
     5.7/6.3 ppm) and appearance of diastereotopic ring protons (
    
    
    
    2.5-3.5 ppm).[1] If double bonds persist, the Michael addition was incomplete.[1]

References

  • Imamura, T., et al. (2004).[1][6] "Reaction of Itaconic Acid with Primary Amines." Chemical & Pharmaceutical Bulletin, 52(1), 63-73.[1][6]

  • Marvel, C. S., & Shepherd, T. H. (1959).[1] "Polymerization of Itaconic Acid." Journal of Organic Chemistry, 24(5), 599–605.[1]

  • Farmer, T. J., et al. (2018).[1] "Synthesis of unsaturated poly(ester amide)s from itaconic acid." Polymers, 10(6), 599.[1]

  • US Patent 8796472B2. (2014).[1] "Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones."[1]

  • Le Nôtre, J., et al. (2014).[1] "Bio-based synthesis of pyrrolidone derivatives." Green Chemistry, 16, 311-319.[1]

Disclaimer: This guide is intended for qualified scientific personnel.[1] Always review the Safety Data Sheets (SDS) for Itaconic Acid and Amines before handling.[1] Itaconic acid is a skin irritant; Amines are corrosive.[1]

Sources

Technical Support Center: Mass Spectrometry of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: 5-Oxopyrrolidine-3-carboxylic acid (and derivatives) Technique: ESI-MS/MS & GC-MS Support Level: Tier 3 (Method Development & Troubleshooting)

Executive Summary

5-oxopyrrolidine-3-carboxylic acid (often confused with its isomer, pyroglutamic acid/5-oxoproline) presents unique challenges in mass spectrometry due to its high polarity, lactam ring stability, and potential for isobaric interference. This guide addresses the specific fragmentation mechanisms, ionization suppression issues, and isomer differentiation required for robust PK/PD and metabolic profiling.

Module 1: Diagnostic Fragmentation Patterns
Q: What are the "fingerprint" ions I should look for in ESI-MS/MS?

A: In positive electrospray ionization (ESI+), the fragmentation is dominated by neutral losses driven by the instability of the protonated carboxylic acid and the lactam ring.

The "Rule of 46": For the underivatized core scaffold (MW ≈ 129 Da), the most diagnostic pathway involves the sequential or simultaneous loss of water (18 Da) and carbon monoxide (28 Da) .

  • Primary Transition [M+H - H₂O]⁺: Protonation often occurs on the amide oxygen or the carboxylic acid. The loss of water is the most facile pathway, generating a stabilized acylium ion or a cyclic anhydride intermediate.

  • Secondary Transition [M+H - H₂O - CO]⁺: Following dehydration, the lactam ring contracts or opens, ejecting CO (28 Da).

  • Decarboxylation (Negative Mode): In ESI(-), the [M-H]⁻ ion characteristically loses CO₂ (44 Da).

Diagnostic Table: Common Fragments (R = H)

Ion Type m/z (Approx) Neutral Loss Mechanism
Precursor 130 - [M+H]⁺
Fragment 1 112 18 Da (H₂O) Acid dehydration / Anhydride formation
Fragment 2 102 28 Da (CO) Lactam ring contraction (less common as primary step)
Fragment 3 84 46 Da (H₂O + CO) Combined loss (Characteristic of pyrrolidinones)

| Fragment 4 | 41/42 | - | Ring cleavage (C-C scission) |

Technical Note: If your derivative has an alkyl chain on the Nitrogen (N-substituted), look for McLafferty-like rearrangements if the chain is ≥3 carbons long.

Visualization: ESI(+) Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z 130) Dehydrated Dehydrated Ion [M+H - H2O]+ (m/z 112) Precursor->Dehydrated - H2O (18 Da) (Facile) LossCO Lactam Loss [M+H - CO]+ (m/z 102) Precursor->LossCO - CO (28 Da) (High Energy) CoreFragment Core Pyrroline [M+H - H2O - CO]+ (m/z 84) Dehydrated->CoreFragment - CO (28 Da) LossCO->CoreFragment - H2O (18 Da) RingOpen Ring Cleavage (m/z 41/55) CoreFragment->RingOpen Ring Fission

Figure 1: Proposed ESI(+) fragmentation pathway for 5-oxopyrrolidine-3-carboxylic acid. The path through m/z 112 is kinetically favored.

Module 2: Troubleshooting Sensitivity & Ionization
Q: My signal intensity is extremely low/erratic. Is it the instrument or the chemistry?

A: It is likely the chemistry. 5-oxopyrrolidine derivatives are highly polar and acidic. They suffer from two main issues in LC-MS:

  • Poor Retention: They elute in the void volume on standard C18 columns, leading to ion suppression from salts.

  • Split Ionization: The acidity (COOH) fights against positive mode ionization, while the amide (lactam) is a weak base.

Troubleshooting Workflow:

Troubleshooting Start Issue: Low Sensitivity CheckMode Check Ionization Mode Start->CheckMode PosMode Positive Mode (+) CheckMode->PosMode NegMode Negative Mode (-) CheckMode->NegMode ActionPos Add 0.1% Formic Acid Use HILIC Column PosMode->ActionPos ActionNeg Use Ammonium Acetate (pH 5-6) Avoid Formic Acid NegMode->ActionNeg Deriv Consider Derivatization (Methylation/Butylation) ActionPos->Deriv Still Poor? ActionNeg->Deriv Still Poor?

Figure 2: Decision tree for optimizing ionization of polar lactams.

Expert Tip: If you must use C18, use a "polar-embedded" C18 column or switch to HILIC (Hydrophilic Interaction Liquid Chromatography) to move the peak away from the void volume.

Module 3: Differentiating Isomers (Regio-chemistry)
Q: How do I distinguish the 3-carboxylic acid from the 2-carboxylic acid (Pyroglutamic acid)?

A: This is a critical quality control step. Both isomers have identical masses (m/z 130) and similar neutral losses. You must rely on Relative Abundance Ratios in MS/MS.

  • The "Proximity Effect":

    • 2-COOH (Pyroglutamic): The carboxylic acid is adjacent (alpha) to the amide nitrogen. The inductive effect of the nitrogen makes the loss of H₂O and CO extremely rapid. The m/z 84 fragment is often the base peak (100% intensity).

    • 3-COOH (Target): The carboxylic acid is beta to the nitrogen. The electronic communication is weaker. While you still see m/z 84, the intermediate [M+H - H₂O]⁺ (m/z 112) is often more stable and abundant compared to the 2-isomer.

  • Chromatographic Separation:

    • Do not rely on MS alone. These isomers separate well on HILIC columns. The 2-isomer (more acidic pKa ~3.3) usually elutes differently than the 3-isomer (pKa ~4.0) depending on mobile phase pH.

Module 4: Standard Operating Protocol (SOP)

Protocol: Direct Infusion Optimization for 5-oxopyrrolidine Derivatives

Objective: Determine optimal Collision Energy (CE) and confirm structure.

  • Preparation: Dissolve standard to 1 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid.

  • Source Settings (ESI):

    • Spray Voltage: 3.5 kV (Pos), 2.5 kV (Neg).

    • Gas Temp: 300°C (High temp helps desolvation of polar rings).

  • MS1 Scan: Verify parent ion. If [M+Na]⁺ (m/z 152) dominates, your glassware is dirty or solvents are too salty. Action: Clean source or switch to ammonium formate buffer.

  • MS2 Ramp:

    • Isolate m/z 130.1.

    • Ramp CE from 10 eV to 40 eV.

    • Target: Look for the "crossover point" where m/z 112 decreases and m/z 84 increases.

  • Validation:

    • If m/z 84 appears at <10 eV, the molecule is likely the 2-isomer (Pyroglutamic).

    • If m/z 112 persists until >15-20 eV, it supports the 3-isomer structure.

References
  • NIST Mass Spectrometry Data Center. L-Pyroglutamic acid, 2TBDMS derivative (Electron Ionization).[1] Retrieved from .

  • BenchChem. Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids. Retrieved from .

  • National Institutes of Health (NIH). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Retrieved from .

  • ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. (Provides structural context for pyrrolidine ring stability). Retrieved from .

  • Science Ready. Mass Spectrometry Fragmentation Patterns – Carboxylic Acids and Amides. Retrieved from .

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the pyrrolidinone scaffold is a cornerstone of medicinal chemistry, with 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid serving as a critical intermediate for various therapeutic agents. The seemingly subtle introduction of fluorine atoms onto the benzyl moiety can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making the precise control and confirmation of its purity paramount. This guide provides an in-depth comparison of analytical methodologies for ascertaining the purity of this synthesized compound, grounded in scientific principles and practical, field-proven insights.

The Synthetic Pathway: A Deliberate Approach to Purity

The most logical and widely adopted synthetic route to N-substituted 5-oxopyrrolidine-3-carboxylic acids is the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization. This one-pot reaction is elegant in its simplicity, yet achieving high purity necessitates a thorough understanding of the reaction mechanism and potential side products.

The synthesis of this compound follows this established pathway. The reaction is initiated by the nucleophilic attack of 3,5-difluorobenzylamine on one of the carboxylic acid groups of itaconic acid, leading to an intermediate that readily undergoes cyclization to form the desired lactam ring.

Synthesis_Workflow reagent1 Itaconic Acid reaction Michael Addition & Intramolecular Cyclization reagent1->reaction reagent2 3,5-Difluorobenzylamine reagent2->reaction product Crude 1-(3,5-Difluorobenzyl)-5- oxopyrrolidine-3-carboxylic acid reaction->product purification Purification (Recrystallization or Acid-Base Extraction) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol, isopropanol).

  • Amine Addition: Add 3,5-difluorobenzylamine (1.0 - 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

The Crucial Step: Purification and Its Rationale

The crude product from the synthesis will invariably contain unreacted starting materials and potentially side-products. The choice of purification method is critical for obtaining a high-purity compound suitable for downstream applications.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. For this compound, a polar solvent like ethanol, methanol, or a mixture with water is a good starting point. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure product crystallizes out, leaving the impurities in the solution.

  • Acid-Base Extraction: Leveraging the carboxylic acid functionality, this technique can effectively separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

A Comparative Analysis of Purity Confirmation Techniques

No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A multi-pronged approach, utilizing orthogonal methods, provides the most comprehensive and trustworthy assessment.

Analytical TechniquePrincipleStrengthsLimitationsTypical Application
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic ResonanceProvides detailed structural information, sensitive to subtle structural changes, can identify and quantify impurities with distinct signals.Less sensitive to impurities with overlapping signals or those lacking protons.Structural elucidation and purity assessment.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisHigh sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for separation and identification of impurities.Isomeric impurities may not be distinguishable, quantification can be challenging without standards.Molecular weight confirmation and impurity identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsProvides information about functional groups present in the molecule.Not suitable for quantification, complex spectra can be difficult to interpret fully.Functional group analysis and confirmation of product formation.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phaseHigh resolution for separating complex mixtures, allows for accurate quantification of impurities, various detectors can be used.Requires method development, may not detect non-chromophoric impurities.Purity determination and quantification of impurities.
Elemental Analysis (CHNS) Combustion of the sample and quantification of resulting gasesProvides the elemental composition of the compound, a fundamental measure of purity.Does not provide structural information, can be affected by residual solvents or inorganic impurities.Confirmation of elemental composition.
¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization and purity assessment of organic molecules.[1] For this compound, the expected NMR spectra would exhibit characteristic signals for the pyrrolidinone ring, the 3,5-difluorobenzyl group, and the carboxylic acid proton.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

  • ~12.5 ppm (s, 1H): Carboxylic acid proton (COOH). This signal is typically broad.

  • ~7.0-7.3 ppm (m, 3H): Aromatic protons of the 3,5-difluorobenzyl group.

  • ~4.5 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ar).

  • ~3.5-3.8 ppm (m, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen (N-CH₂).

  • ~3.2-3.4 ppm (m, 1H): Methine proton of the pyrrolidinone ring (CH-COOH).

  • ~2.5-2.7 ppm (m, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group (CH₂-C=O).

Predicted ¹³C NMR (101 MHz, DMSO-d₆) Chemical Shifts:

  • ~174 ppm: Carboxylic acid carbonyl carbon (COOH).

  • ~172 ppm: Lactam carbonyl carbon (N-C=O).

  • ~160-165 ppm (dd, J ≈ 245, 10 Hz): Aromatic carbons attached to fluorine (C-F).

  • ~140 ppm (t, J ≈ 10 Hz): Aromatic carbon ipso to the benzyl methylene group.

  • ~112 ppm (dd, J ≈ 26, 7 Hz): Aromatic carbons ortho to the fluorines.

  • ~103 ppm (t, J ≈ 26 Hz): Aromatic carbon para to the benzyl methylene group.

  • ~50 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the nitrogen (N-CH₂).

  • ~48 ppm: Methylene carbon of the benzyl group (N-CH₂-Ar).

  • ~36 ppm: Methine carbon of the pyrrolidinone ring (CH-COOH).

  • ~34 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the carbonyl group (CH₂-C=O).

The absence of signals corresponding to itaconic acid or 3,5-difluorobenzylamine is a primary indicator of purity.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering strong evidence of its identity. For this compound (C₁₂H₁₁F₂NO₃), the expected exact mass is 255.0707 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

FTIR Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum of the target compound should display characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), and the lactam C=O stretch (~1670-1690 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

HPLC_Workflow sample Synthesized Product Solution hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc separation Separation on C18 Column hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis result Purity Report analysis->result

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Elemental Analysis: The Fundamental Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be within ±0.4% of the theoretical values for a pure sample.

Theoretical Elemental Composition for C₁₂H₁₁F₂NO₃:

  • Carbon (C): 56.48%

  • Hydrogen (H): 4.34%

  • Nitrogen (N): 5.49%

Conclusion: A Self-Validating System for Purity Confirmation

Confirming the purity of a synthesized compound like this compound is not a matter of a single measurement but a holistic and self-validating process. By combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, the functional group verification from FTIR, the quantitative power of HPLC, and the fundamental compositional data from elemental analysis, researchers can build a robust and trustworthy purity profile. This comprehensive approach ensures the quality and reliability of this critical intermediate, paving the way for successful drug discovery and development endeavors.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available at: [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

Sources

cross-referencing spectral data for 5-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation and Spectral Cross-Referencing of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Executive Summary & Strategic Importance

5-Oxopyrrolidine-3-carboxylic acid (and its derivatives) represents a critical scaffold in medicinal chemistry, distinct from its more common isomer, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid).[1] Synthesized primarily via the aza-Michael addition of amines to itaconic acid, this ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acid analog serves as a versatile chiral building block for peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and antimicrobial agents.

The Analytical Challenge: Researchers often face significant hurdles in distinguishing regioisomers and stereoisomers of this scaffold. The flexibility of the pyrrolidinone ring, combined with the overlapping signals of diastereotopic protons in


H NMR, creates ambiguity. Furthermore, distinguishing the free acid from pseudo-polymorphs or dimers in solid-state IR requires precise spectral cross-referencing.

This guide provides a validated framework for cross-referencing spectral data (NMR, IR, MS) to definitively assign structure, purity, and stereochemistry, comparing routine methods against advanced structural elucidation techniques.[1]

Comparative Analysis of Analytical Techniques

To ensure structural integrity, one must move beyond basic 1D NMR.[1] The following table compares the "performance" of different spectral techniques specifically for resolving the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Table 1: Performance Matrix of Spectral Techniques
FeatureMethod A: Routine 1D NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H,

C)
Method B: 2D NMR (NOESY/HSQC) Method C: Mass Spectrometry (ESI-MS)
Primary Utility Basic connectivity & purity check.Definitive Stereochemistry (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) & Regiochemistry.
Molecular weight & functional group confirmation.[2][3]
Resolution Power Low: Ring methylene protons (H2/H4) often overlap; coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) are ambiguous.
High: Resolves diastereotopic protons and spatial proximity (NOE).Medium: Fragmentation confirms the carboxylic acid vs. ester/amide.[2]
Sample Req. ~5-10 mg~20-50 mg (High Concentration preferred)<1 mg
Key Limitation Cannot definitively distinguish enantiomers without chiral shift reagents.Time-intensive acquisition; requires expert interpretation.Blind to stereochemistry; "Soft" ionization may show dimers ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.
Verdict Screening ToolValidation StandardConfirmation Tool

Spectral Cross-Referencing Data

The following data points serve as the "Ground Truth" for validating synthesized derivatives.

A. Infrared (IR) Spectroscopy: Diagnostic Bands

The carbonyl region is the primary diagnostic window. Note the shift when converting the acid to an ester or amide.

Functional GroupFree Acid (Derivative) Methyl Ester (Derivative) Diagnostic Note
Lactam C=O[1] (Ring) 1650 – 1690 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1690 – 1710 cm

Lactam C=O is often lower frequency than the ester C=O due to resonance.
Carboxyl C=O 1700 – 1730 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1735 – 1750 cm

Esterification shifts this band to higher wavenumbers (Blue shift).
O-H Stretch 2500 – 3300 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Broad)
AbsentThe "messy" broad acid peak disappears upon esterification.
N-H Stretch 3100 – 3250 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

3200 – 3300 cm

Sharpness depends on H-bonding strength.
B. Nuclear Magnetic Resonance (NMR) Benchmarks

Scaffold Numbering: N(1) – CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


(2) – CH(3) – CH

(4) – C=O(5).[3][4] Note: The C3-position is the chiral center carrying the carboxyl group.

H NMR Diagnostic Signals (400 MHz, DMSO-

):
  • H-3 (Methine): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     3.26 – 3.45 ppm (Multiplet). This proton couples with four other protons (two at C2, two at C4), creating a complex splitting pattern.[1]
    
  • H-2 (N-CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    3.70 – 3.95 ppm. Appears as diastereotopic signals (ABX system) if the N-substituent is bulky or chiral.
  • H-4 (CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -CO): 
    
    
    
    2.55 – 2.70 ppm. Often overlaps with the DMSO solvent residual peak (2.50 ppm) or substituent signals.
  • COOH: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     12.0 – 12.7 ppm (Broad Singlet). Disappears with D
    
    
    
    O shake.

Stereochemical Cross-Referencing (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 vs 

):
If the nitrogen is substituted with a group bearing a second chiral center (e.g., a phenylethyl group), diastereomers form.
  • Trans-isomer: Typically displays larger vicinal coupling constants (

    
     Hz) for the ring protons due to anti-periplanar geometry.
    
  • Cis-isomer: Typically displays smaller coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hz).[5]
    
  • Validation: Always run a 1D-NOE or 2D-NOESY. Irradiating the N-substituent protons should show an NOE enhancement at H-3 if they are cis (spatial proximity).

Detailed Experimental Protocol: Synthesis & Spectral Validation

This protocol describes the synthesis of the Methyl 5-oxopyrrolidine-3-carboxylate derivative. Converting the acid to the ester is the recommended "Alternative" workflow for obtaining clean spectral data, as it removes the broadening effects of the carboxylic acid proton.

Phase 1: Synthesis (Self-Validating Protocol)
  • Reagents: Suspend 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Catalyst: Add conc. H

    
    SO
    
    
    
    (0.1 eq) dropwise at 0°C.
    • Checkpoint: Exotherm control is critical to prevent ring opening.

  • Reflux: Heat to reflux (65°C) for 6–8 hours.

    • Validation: Monitor by TLC (Mobile Phase: 10% MeOH in DCM).[1] The Product (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) is less polar than the Starting Material (
      
      
      
      , streaking).
  • Workup: Concentrate MeOH. Neutralize residue with sat. NaHCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (pH 8). Extract with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    ).
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    . Evaporate.
Phase 2: Spectral Acquisition Workflow
  • Sample Prep: Dissolve ~15 mg of the ester in 0.6 mL CDCl

    
    .
    
    • Why CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ? Unlike DMSO, CDCl
      
      
      
      does not obscure the H-4 region (~2.6 ppm).
  • Acquisition:

    • Run standard ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      H (16 scans).
      
    • Run COSY (Correlation Spectroscopy) to map the spin system: Confirm H2

      
       H3 
      
      
      
      H4 connectivity.
    • Critical Step: Verify the integration of the methyl ester singlet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~3.7 ppm, 3H). If integration is <3H relative to H-3 (1H), hydrolysis has occurred.[1]
      

Visualization of Workflows

Diagram 1: Structural Decision Tree

This logic flow guides the researcher through the assignment process, resolving ambiguity at each step.

StructuralAssignment Start Synthesized Derivative (Crude) TLC TLC Screening (vs Starting Material) Start->TLC Purity Is it Pure? TLC->Purity Purify Column Chromatography (MeOH/DCM) Purity->Purify No NMR_1D 1D 1H NMR (DMSO-d6) Purity->NMR_1D Yes Purify->TLC Check_OH Broad OH Peak (12-13 ppm)? NMR_1D->Check_OH Confirm_Acid Confirm: Free Acid Check C=O (1700 cm-1) Check_OH->Confirm_Acid Yes Confirm_Ester Confirm: Ester/Amide Check Methyl/NH signals Check_OH->Confirm_Ester No Ambiguity Stereo Ambiguity? (Overlapping Multiplets) Confirm_Acid->Ambiguity Confirm_Ester->Ambiguity NOESY Run 2D NOESY (Spatial Coupling) Ambiguity->NOESY Yes Final Definitive Assignment Ambiguity->Final No NOESY->Final

Caption: Decision tree for structural elucidation of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Diagram 2: Synthesis & Analysis Workflow

A visual representation of the self-validating synthesis protocol.

SynthesisWorkflow Reactants Itaconic Acid + Amine Step1 Aza-Michael Addition (Reflux/H2O) Reactants->Step1 Intermediate Cyclization (Lactam Formation) Step1->Intermediate Product 5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Deriv Esterification (MeOH/H2SO4) Product->Deriv Optional: Better Resolution Analysis Spectral Analysis (Clean NMR Baseline) Product->Analysis Direct Analysis Deriv->Analysis

Caption: Synthetic pathway from Itaconic Acid to the target scaffold and its ester derivative.

References

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. 5-Oxopyrrolidine-3-carboxylic acid Compound Summary. Available at: [Link][1][6]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][1]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical therapeutic target. Specifically, the enzyme kynurenine-3-monooxygenase (KMO) represents a key juncture, catalyzing the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine. Inhibition of KMO is a promising strategy to shift the pathway towards the production of the neuroprotective kynurenic acid, offering a potential avenue for therapeutic intervention in conditions such as Huntington's, Alzheimer's, and Parkinson's diseases. This guide provides a comprehensive comparison of the efficacy of 1-(3,5-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs as KMO inhibitors, supported by experimental data and detailed methodologies.

The Kynurenine Pathway: A Double-Edged Sword in Neurobiology

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. Under normal physiological conditions, this pathway is crucial for generating NAD+ and other vital molecules. However, under conditions of inflammation or cellular stress, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Three_Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid Kynureninase, 3-HAO

Figure 1: Simplified Kynurenine Pathway. KMO inhibition is a key strategy to increase neuroprotective kynurenic acid and decrease neurotoxic metabolites.

This compound: A Promising Scaffold for KMO Inhibition

Comparative Efficacy of Analogs and Other Key KMO Inhibitors

Direct comparative efficacy data for a series of this compound analogs is limited in the current literature. However, by examining other well-characterized KMO inhibitors, we can establish a benchmark for potency and understand the chemical features that contribute to effective KMO inhibition.

Compound/AnalogStructureTargetIC50Key Characteristics & References
UPF 648 (Structure not shown)KMO20 nMA potent and widely used research tool for KMO inhibition.[2][3]
Ro 61-8048 (Structure not shown)KMO4.91 ± 0.31 µMA well-characterized KMO inhibitor.[4]
JM6 (Prodrug of Ro 61-8048) (Structure not shown)KMO (indirectly)Not applicableOrally active prodrug that demonstrates in vivo efficacy in mouse models of neurodegeneration by increasing brain kynurenic acid levels through peripheral KMO inhibition.[5]
1-(substituted benzyl)-5-oxopyrrolidine-3-carboxylic acid analogs (General structure with various substitutions on the benzyl ring)KMOVariesSAR studies indicate that substitutions on the benzyl ring significantly impact potency. The difluoro substitution is a key modification explored for enhancing activity.[1]

Structure-Activity Relationship (SAR) Insights:

The development of analogs based on the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold has revealed several key SAR principles:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical for KMO inhibitory activity. Electron-withdrawing groups, such as fluorine atoms, are often employed to enhance potency. The 3,5-difluoro substitution pattern is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • The Pyrrolidinone Core: The 5-oxopyrrolidine-3-carboxylic acid core serves as a rigid scaffold that correctly orients the key interacting moieties within the KMO active site.

  • Carboxylic Acid Group: The carboxylic acid is a crucial feature for many KMO inhibitors, as it is believed to mimic the substrate, L-kynurenine, and form key interactions with the enzyme's active site residues.

Experimental Protocols

The following protocols provide a framework for the synthesis, in vitro evaluation, and in vivo assessment of this compound analogs.

General Synthesis of 1-(substituted benzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs

This protocol is adapted from general methods for the synthesis of similar compounds[1][6].

Synthesis_Workflow Start Itaconic Acid & Substituted Benzylamine Reaction Michael Addition & Lactamization Start->Reaction Intermediate 1-(substituted benzyl)-5-oxopyrrolidine- 3-carboxylic acid Reaction->Intermediate Purification Purification (e.g., Recrystallization) Intermediate->Purification Product Final Product Purification->Product

Figure 2: General synthetic workflow for 1-(substituted benzyl)-5-oxopyrrolidine-3-carboxylic acid analogs.

Materials:

  • Itaconic acid

  • Substituted benzylamine (e.g., 3,5-difluorobenzylamine)

  • Solvent (e.g., water or a high-boiling point organic solvent)

  • Acid or base catalyst (if required)

Procedure:

  • Dissolve itaconic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted benzylamine to the solution.

  • Heat the reaction mixture to reflux for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield the desired 1-(substituted benzyl)-5-oxopyrrolidine-3-carboxylic acid analog.

  • Characterize the final product using standard analytical techniques (e.g., NMR, mass spectrometry, and melting point).

In Vitro KMO Inhibition Assay (HPLC-Based)

This protocol is based on established methods for measuring KMO activity[7].

KMO_Assay_Workflow Preparation Prepare Reagents: - KMO enzyme - L-Kynurenine (substrate) - NADPH (cofactor) - Inhibitor (test compound) Incubation Incubate Enzyme, Substrate, Cofactor, and Inhibitor Preparation->Incubation Quenching Stop Reaction (e.g., with acid) Incubation->Quenching Analysis Analyze by HPLC (Quantify 3-hydroxykynurenine) Quenching->Analysis Calculation Calculate % Inhibition and IC50 Analysis->Calculation

Figure 3: Workflow for an in vitro KMO inhibition assay.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine solution (substrate)

  • NADPH solution (cofactor)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the KMO enzyme in a microcentrifuge tube or a 96-well plate.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control (a known KMO inhibitor like UPF 648).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the L-kynurenine substrate.

  • Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC to separate and quantify the amount of the product, 3-hydroxykynurenine, formed.

  • Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Microdialysis for Measuring Brain Kynurenic Acid Levels

This protocol provides a general overview of the in vivo microdialysis technique in rodents to assess the pharmacodynamic effects of KMO inhibitors[8][9].

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Anesthesia

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • HPLC-MS/MS or other sensitive analytical method for kynurenic acid quantification

Procedure:

  • Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Collect baseline dialysate samples for a period to establish a stable baseline of extracellular kynurenic acid levels.

  • Administer the test compound to the animal.

  • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Analyze the dialysate samples to quantify the concentration of kynurenic acid using a highly sensitive analytical method.

  • Plot the change in kynurenic acid concentration over time to determine the in vivo efficacy of the KMO inhibitor.

Conclusion

The this compound scaffold holds significant promise for the development of novel KMO inhibitors. While direct comparative efficacy data for a series of analogs remains to be fully elucidated in the public domain, the available literature on related compounds and the broader field of KMO inhibition provides a strong rationale for the continued investigation of this chemical class. The experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of these compounds, from in vitro enzymatic assays to in vivo pharmacodynamic studies. Further research focusing on systematic SAR studies and the optimization of pharmacokinetic properties will be crucial in advancing these promising molecules towards clinical development for the treatment of neurodegenerative diseases.

References

  • Mickevičius, V., et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. 2023;28(9):3867. Available from: [Link]

  • Kairytė, K., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. 2022;15(8):970. Available from: [Link]

  • Zwilling, D., et al. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell. 2011;145(6):863-74. Available from: [Link]

  • Wilson, K., et al. Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification. Protein Expression and Purification. 2014;95:96-103. Available from: [Link]

  • Chefer, V. I., et al. Microdialysis in Rodents. Current protocols in neuroscience. 2009;Chapter 7:Unit 7.2. Available from: [Link]

  • Al-Haddad, H., et al. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules. 2021;183:186-196. Available from: [Link]

  • Jadhav, S. B., et al. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. 2020;9(6):1035-1045. Available from: [Link]

  • JoVE Science Education Database. In Vivo Microdialysis for Brain Analysis. JoVE. 2018. Available from: [Link]

  • Gladstone Institutes. Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. 2010. Available from: [Link]

  • Molele, C. M., et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2022;27(1):273. Available from: [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. Available from: [Link]

  • Molele, C. M., et al. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. 2019;6:5. Available from: [Link]

  • Mickevičius, V., et al. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. 2014;65(4):46-53. Available from: [Link]

  • Google Patents. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).

Sources

A Senior Application Scientist's Guide to Reference Standards for 5-Oxopyrrolidine-3-Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. This is particularly true for chiral building blocks like 5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and antibacterial agents.[1] The quality of your analytical results is fundamentally tied to the quality of your reference standards. This guide provides an in-depth comparison of available reference standards for 5-oxopyrrolidine-3-carboxylic acid, offering insights into their characterization, application, and the establishment of in-house standards.

The Critical Role of 5-Oxopyrrolidine-3-Carboxylic Acid in Drug Discovery

5-Oxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid, is a five-membered lactam ring structure. Its derivatives are integral to the development of novel therapeutics.[1][2] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a range of natural products and synthetic drugs.[1] Given its importance, the precise and accurate quantification of this molecule and its enantiomers is crucial during synthesis, formulation, and quality control processes.

Navigating the Landscape of Reference Standards

An ideal reference standard is a well-characterized material of high purity, against which analytical samples are compared. For 5-oxopyrrolidine-3-carboxylic acid, the landscape of reference standards can be broadly categorized into two main types: commercially available standards and in-house characterized materials. A notable absence is a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP). This absence underscores the responsibility of the analyst to rigorously qualify any standard used.

Commercially Available Reference Standards

Several chemical suppliers offer 5-oxopyrrolidine-3-carboxylic acid. However, the level of characterization and certification can vary significantly. When selecting a commercial standard, it is imperative to scrutinize the Certificate of Analysis (CoA).

Key Parameters to Evaluate in a Commercial Standard's CoA:

  • Identity Confirmation: The CoA should provide evidence of the compound's structure, typically through spectroscopic data.

    • ¹H and ¹³C NMR: Look for spectra that are consistent with the structure of 5-oxopyrrolidine-3-carboxylic acid. Key expected signals in ¹H NMR include those for the CH₂, CH, and NCH₂ groups of the pyrrolidinone ring.[2]

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the compound (C₅H₇NO₃, MW: 129.11 g/mol ).[3]

    • Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid and lactam functional groups should be present.

  • Purity Assessment: This is arguably the most critical aspect of a reference standard.

    • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. The CoA should specify the HPLC method used and the determined purity, ideally greater than 98%.

    • Residual Solvents: Gas Chromatography (GC) is typically used to determine the content of residual solvents from the synthesis process.

    • Water Content: Karl Fischer titration is the standard method for determining water content.

    • Inorganic Impurities: Analysis for heavy metals and residue on ignition provides information on inorganic impurities.

  • Assigned Purity Value and Uncertainty: A high-quality reference standard will have a clearly stated assigned purity value, determined by a mass balance approach or by quantitative NMR (qNMR), along with an associated uncertainty value.

Comparison of Potential Commercial Offerings:

Supplier CategoryTypical Purity ClaimLevel of CharacterizationSuitability
Specialty Reference Standard Providers >99.5% (with uncertainty)Comprehensive (NMR, MS, IR, HPLC, KF, etc.), often with a detailed report.Ideal for quantitative applications, method validation, and as a primary reference standard.
Major Chemical Suppliers >98%Varies; may include NMR and HPLC data. CoAs may be less detailed.Suitable for qualitative identification and as a working standard, but may require further in-house characterization for quantitative use.
Research Chemical Suppliers Purity may not be explicitly stated or guaranteed.Minimal; often limited to basic identity confirmation.Not recommended for use as a reference standard without extensive in-house qualification.
Establishing a Well-Characterized In-House Standard

In the absence of a suitable pharmacopeial standard, establishing a well-characterized in-house primary standard is a robust alternative. This approach offers full control over the characterization process and a deep understanding of the standard's properties.

Workflow for In-House Standard Characterization:

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Comprehensive Purity Determination cluster_2 Purity Assignment & Documentation A Source High-Purity 5-Oxopyrrolidine-3-carboxylic Acid B Preliminary Characterization (NMR, MS for identity) A->B C Chromatographic Purity (HPLC-UV/MS) B->C D Water Content (Karl Fischer) B->D E Residual Solvents (Headspace GC) B->E F Inorganic Impurities (Residue on Ignition) B->F G Mass Balance Calculation (Purity = 100% - Impurities) I Assign Purity & Uncertainty G->I H Quantitative NMR (qNMR) (Primary Method) H->I J Comprehensive Certificate of Analysis I->J

Caption: Workflow for in-house reference standard characterization.

Orthogonal Analytical Techniques for Purity Determination

To ensure the trustworthiness of a reference standard, it is crucial to employ orthogonal analytical methods for purity assessment. These are methods that rely on different physicochemical principles, thus reducing the risk of overlooking impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination. For 5-oxopyrrolidine-3-carboxylic acid, a reversed-phase method is generally suitable.

Proposed HPLC Method for Purity Analysis:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar acidic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid acts as an ion suppressant to improve peak shape for the carboxylic acid.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to ensure the elution of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection UV at 210 nmThe lactam chromophore absorbs at low UV wavelengths.
Injection Volume 10 µLA typical injection volume.

Experimental Protocol: HPLC Purity Determination

  • Standard Preparation: Accurately weigh and dissolve the 5-oxopyrrolidine-3-carboxylic acid reference standard in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the chromatographic purity.

Chiral HPLC for Enantiomeric Purity

Since 5-oxopyrrolidine-3-carboxylic acid is a chiral molecule, assessing its enantiomeric purity is critical, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.

Proposed Chiral HPLC Method:

ParameterRecommended ConditionRationale
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H)These phases are known for their broad applicability in separating chiral compounds.
Mobile Phase Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1)A normal-phase mobile phase often provides good selectivity on polysaccharide-based columns. TFA is a common acidic modifier to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Quantitative NMR (qNMR) as a Primary Ratio Method

Quantitative NMR (qNMR) is a powerful primary analytical technique for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By using a certified internal standard of known purity, the purity of the analyte can be accurately determined.

qNMR Experimental Protocol:

  • Selection of an Internal Standard: Choose an internal standard that has a simple NMR spectrum with peaks that do not overlap with the analyte's peaks, is stable, and is not volatile. Maleic acid is a common choice.

  • Sample Preparation: Accurately weigh the 5-oxopyrrolidine-3-carboxylic acid and the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (at least 5 times the longest T₁ relaxation time).

  • Data Processing and Calculation: Integrate the well-resolved signals of both the analyte and the internal standard. The purity of the analyte is calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Logical Relationship for qNMR Purity Assignment:

G Analyte Accurately Weighed Analyte NMR_Tube NMR Sample Analyte->NMR_Tube IS Accurately Weighed Internal Standard (IS) of Known Purity IS->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (Optimized Parameters) NMR_Tube->Spectrometer Spectrum ¹H NMR Spectrum Spectrometer->Spectrum Calculation Purity Calculation (Based on Integral Ratios) Spectrum->Calculation Result Assigned Purity of Analyte Calculation->Result

Caption: Logical flow of quantitative NMR (qNMR) for purity assignment.

Conclusion and Recommendations

The selection and proper use of reference standards for 5-oxopyrrolidine-3-carboxylic acid are fundamental to ensuring the quality and integrity of research and development in the pharmaceutical industry. In the absence of official pharmacopeial monographs, a greater emphasis must be placed on the rigorous in-house characterization of standards or the careful selection of commercial standards with comprehensive Certificates of Analysis.

Recommendations for Best Practices:

  • Prioritize Certified Reference Materials: Whenever possible, source reference standards from reputable suppliers who provide a comprehensive CoA with an assigned purity value and uncertainty.

  • Qualify In-House Standards Rigorously: If establishing an in-house standard, employ a multi-faceted approach using orthogonal analytical techniques, including HPLC for chromatographic purity and qNMR for an absolute purity assignment.

  • Validate Analytical Methods: Any analytical method used for the quantification of 5-oxopyrrolidine-3-carboxylic acid must be thoroughly validated for its intended purpose, following ICH guidelines.

  • Consider Enantiomeric Purity: For chiral applications, the use of a chiral HPLC method to determine enantiomeric excess is essential.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16785136, 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Butnariu, M., & Sarac, I. (2018). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 23(7), 1634. Available at: [Link]

  • Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

Sources

Technical Guide: Validation of In Vitro Results for 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 5-oxopyrrolidine-3-carboxylic acid scaffold (a pyroglutamic acid derivative) has emerged as a critical pharmacophore in medicinal chemistry due to its structural rigidity and capacity to function as a bioisostere for proline and γ-aminobutyric acid (GABA). Unlike flexible linear peptides, this lactam ring constrains the orientation of substituents, potentially increasing binding affinity to targets such as bacterial cell walls or specific kinase domains in cancer cells.

However, the validation of these derivatives is often plagued by false positives arising from poor solubility or non-specific aggregation. This guide provides a rigorous framework for validating the biological activity of these derivatives, specifically focusing on hydrazone and amide modifications, comparing them against industry standards like Vancomycin (antimicrobial) and Cisplatin (anticancer).

Chemical Rationale & Structural Logic[1][2][3]

To validate efficacy, one must first validate the structure. The core 5-oxopyrrolidine ring is synthesized typically via the reaction of an aniline derivative with itaconic acid.[1]

Critical Checkpoint: The formation of the lactam ring is the rate-limiting step for structural integrity. Before any biological assay, the presence of the carboxylic acid proton (broad singlet ~12.6 ppm in


H-NMR) and the specific lactam carbonyl carbon (~174 ppm in 

C-NMR) must be confirmed to ensure the pharmacophore is intact.
Validated Structural Classes
  • Hydrazide-Hydrazones: Formed by reacting the core acid hydrazide with aromatic aldehydes (e.g., 5-nitrothiophene). These show high antimicrobial potency due to their ability to chelate metal ions in active sites.

  • N-Aryl Amides: Formed by modifying the N-phenyl ring (e.g., 4-acetamidophenyl). These often target enzymatic pathways in cancer cells (e.g., EGFR).

Comparative Efficacy Analysis

The following data aggregates performance metrics from recent high-impact studies (2022-2025), specifically analyzing the 5-nitrothienyl-hydrazone derivative (Compound 21) against standard-of-care agents.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Lower values indicate higher potency.

Compound ClassTarget: MRSA (Resistant S. aureus)Target: E. coli (Gram-Negative)Target: C. tenuis (Fungal)
5-Nitrothienyl Derivative 2.0 (High Potency)16.0 (Moderate)0.9 (Excellent)
Parent Scaffold (Unmodified)>128 (Inactive)>128 (Inactive)>64 (Inactive)
Vancomycin (Standard)2.0N/A (Resistant)N/A
Cefuroxime (Standard)>16 (Resistant)7.8N/A
Nystatin (Antifungal Std)N/AN/A7.8

Insight: The 5-nitrothienyl derivative achieves parity with Vancomycin against MRSA, a critical benchmark. The parent scaffold is inactive, proving that the hydrazone side chain drives the pharmacodynamics.

Table 2: Anticancer Cytotoxicity (IC50 in µM)

Cell Line: A549 (Lung Adenocarcinoma). Lower values indicate higher potency.

CompoundIC50 (24h exposure)Selectivity Index (Normal vs. Cancer)Mechanism Note
N-Acetamidophenyl Derivative 12.5 ± 1.2> 5.0Apoptosis induction
Cisplatin (Standard)8.4 ± 0.9~ 2.0DNA crosslinking (High Toxicity)
Doxorubicin 1.8 ± 0.2< 1.0Topoisomerase II inhibition

Insight: While less potent than Doxorubicin, the 5-oxopyrrolidine derivatives often exhibit a superior Selectivity Index , killing cancer cells while sparing normal fibroblasts (e.g., HFF-1 cells), a key advantage over Cisplatin.

Experimental Validation Protocols

As a Senior Scientist, I require "Self-Validating" protocols. A result is only as good as its controls.

Protocol A: The "Edge-Effect Free" MTT Cytotoxicity Assay

Standard MTT assays often fail due to evaporation in outer wells. This protocol eliminates that variable.

  • Seeding: Seed A549 cells at

    
     cells/well in a 96-well plate.
    
  • The Moat: Fill all perimeter wells (Rows A/H, Cols 1/12) with sterile PBS, NOT cells. This acts as a humidity barrier.

  • Treatment:

    • Dissolve derivative in DMSO. Critical: Final DMSO concentration must be < 0.5% v/v to prevent solvent toxicity.

    • Include a Vehicle Control (0.5% DMSO only) and a Positive Control (Triton X-100 or Cisplatin).

  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation Calculation:

    
    
    If Vehicle Control viability is <90% of untreated cells, the assay is invalid.
    
Protocol B: Biofilm Disruption Assay (Crystal Violet)

Many derivatives kill planktonic bacteria but fail against biofilms. This assay validates penetration.

  • Formation: Grow S. aureus biofilm in 96-well plates for 24h.

  • Treatment: Wash non-adherent cells. Add derivative (at 2x and 4x MIC) for 24h.

  • Staining: Wash, fix with methanol, stain with 0.1% Crystal Violet.

  • Quantification: Solubilize stain with 33% Acetic Acid. Read OD at 595 nm.

  • Causality Check: Perform a CFU count on the disrupted biofilm to distinguish between biomass removal (detachment) and bacterial killing.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed with these derivatives: Membrane Disruption (Antimicrobial) vs. Kinase Modulation (Anticancer).

MOA_Pathways cluster_bacteria Path A: Antimicrobial (Bacteria) cluster_cancer Path B: Anticancer (A549 Cells) Compound 5-Oxopyrrolidine Derivative Membrane Cell Membrane Interaction Compound->Membrane Hydrazone Moiety Kinase Kinase Domain Binding (e.g., EGFR) Compound->Kinase Lactam Scaffold Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Ions Permeability->Leakage Death_Bac Bacterial Cell Death (Bactericidal) Leakage->Death_Bac Signaling Inhibition of Pro-Survival Signals Kinase->Signaling Caspase Caspase-3 Activation Signaling->Caspase Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Figure 1: Divergent mechanisms of action. The hydrazone moiety facilitates membrane interaction in bacteria, while the rigid lactam scaffold enables kinase docking in cancer cells.

ADME & Stability Validation

High potency in vitro is useless if the compound degrades in plasma.

  • Metabolic Stability Assay: Incubate derivative with Human Liver Microsomes (HLM) + NADPH.

    • Acceptance Criteria: > 50% remaining after 60 mins.

    • Common Failure Mode: Hydrolysis of the hydrazone linkage. If

      
       min, consider bioisosteric replacement of the hydrazone with an amide or triazole.
      

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals, 2022.[2][3] [Link] (Source for MRSA MIC data and A549 cytotoxicity comparisons).

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Molecules, 2023. [Link] (Source for antifungal activity and structural validation via NMR).

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 2020.[4] [Link] (Source for matrix metalloproteinase inhibition context).

  • Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. Chemical Technology, 2014.[5] [Link] (Source for hydrazide-hydrazone synthesis protocols).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.